molecular formula C12H23N B1462096 (Cyclohexylmethyl)(1-cyclopropylethyl)amine CAS No. 1096850-28-0

(Cyclohexylmethyl)(1-cyclopropylethyl)amine

Cat. No.: B1462096
CAS No.: 1096850-28-0
M. Wt: 181.32 g/mol
InChI Key: BNAXCKZUVMYIEC-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)(1-cyclopropylethyl)amine is a useful research compound. Its molecular formula is C12H23N and its molecular weight is 181.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Cyclohexylmethyl)(1-cyclopropylethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyclohexylmethyl)(1-cyclopropylethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(cyclohexylmethyl)-1-cyclopropylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h10-13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAXCKZUVMYIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide on (Cyclohexylmethyl)(1-cyclopropylethyl)amine: Structural Analysis, Nomenclature, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

(Cyclohexylmethyl)(1-cyclopropylethyl)amine (CAS: 1096850-28-0) [1] is a highly lipophilic, sterically hindered secondary amine. In modern drug discovery and medicinal chemistry, such aliphatic motifs are frequently synthesized to optimize pharmacokinetic profiles. The strategic incorporation of cycloalkyl groups (cyclohexyl and cyclopropyl) serves a dual purpose: modulating lipophilicity (LogP) to enhance membrane permeability, and restricting conformational flexibility to improve target binding affinity and metabolic stability against oxidative degradation (e.g., by CYP450 enzymes).

As a Senior Application Scientist, I approach the synthesis and characterization of this molecule not just as a routine procedure, but as a highly controlled, self-validating system where every synthetic choice is driven by mechanistic causality.

IUPAC Nomenclature & Structural Deconstruction

Deriving the correct nomenclature for complex secondary amines requires strict adherence to the [2].

Secondary amines are named by identifying the parent structure with the highest number of carbon atoms in the principal chain attached to the nitrogen atom.

  • Substituent A: Cyclohexylmethyl group. The acyclic chain attached to the nitrogen is a single carbon (methanamine parent).

  • Substituent B: 1-Cyclopropylethyl group. The acyclic chain attached to the nitrogen is two carbons (ethanamine parent).

Because ethanamine (C2) takes precedence over methanamine (C1), the parent structure is 1-cyclopropylethanamine . The cyclohexylmethyl group is therefore treated as an N-substituent. Preferred IUPAC Name (PIN): N-(cyclohexylmethyl)-1-cyclopropylethan-1-amine.

StructuralDeconstruction Target (Cyclohexylmethyl)(1-cyclopropylethyl)amine (C12H23N) Core Secondary Amine Core (-NH-) Target->Core Central Motif Sub1 Cyclohexylmethyl Group (Lipophilic Bulk) Core->Sub1 N-Alkylation 1 Sub2 1-Cyclopropylethyl Group (Steric Hindrance) Core->Sub2 N-Alkylation 2

Logical deconstruction of the target molecule's structural motifs.

Physicochemical Properties & Pharmacokinetic Potential

The structural features of N-(cyclohexylmethyl)-1-cyclopropylethan-1-amine dictate its physical behavior. The data below synthesizes its core quantitative properties, which are critical for downstream formulation or assay development.

PropertyValuePharmacokinetic Implication
Chemical Formula C₁₂H₂₃NDefines stoichiometry for synthesis.
Molecular Weight 181.32 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5).
Exact Mass 181.18305 DaTarget value for High-Resolution Mass Spectrometry (HRMS).
Topological Polar Surface Area 12.0 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration.
Rotatable Bonds 4Low entropy penalty upon binding to a receptor target.
Hydrogen Bond Donors 1Can act as an H-bond donor via the secondary amine (-NH-).
Hydrogen Bond Acceptors 1Can act as an H-bond acceptor via the nitrogen lone pair.
Predicted LogP (XLogP3) ~3.6Highly lipophilic; requires non-polar solvents for extraction.

Synthetic Methodology: Reductive Amination

The most reliable, scalable, and chemoselective method for synthesizing sterically hindered secondary amines is reductive amination . Direct alkylation of primary amines with alkyl halides is actively avoided in my laboratory due to the uncontrollable over-alkylation that generates tertiary amines or quaternary ammonium salts.

By utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃), we leverage a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted ketone precursor. This standard was established by [3].

Workflow Visualization

ReductiveAmination Ketone 1-Cyclopropylethan-1-one Imine Iminium Intermediate Ketone->Imine +AcOH (-H2O) Amine Cyclohexylmethanamine Amine->Imine +AcOH (-H2O) Product Target Secondary Amine Imine->Product Reduction Reductant NaBH(OAc)3 Reductant->Product Hydride Transfer Purification Silica Gel Chromatography Product->Purification Isolation

Step-by-step reductive amination workflow from precursors to isolated product.

Step-by-Step Protocol & Causality

Reagents Required:

  • 1-Cyclopropylethan-1-one (Precursor A, 1.0 eq)

  • Cyclohexylmethanamine (Precursor B, 1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial acetic acid (AcOH) (1.0 eq)

  • 1,2-Dichloroethane (DCE) (Solvent, 0.2 M)

Step 1: Iminium Formation (Pre-activation)

  • Action: Dissolve 1-cyclopropylethan-1-one and cyclohexylmethanamine in anhydrous DCE. Add glacial acetic acid. Stir at room temperature for 2 hours under an inert argon atmosphere.

  • Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity to facilitate amine attack, and subsequently promotes the dehydration of the hemiaminal intermediate to form the highly reactive iminium ion.

Step 2: Hydride Reduction

  • Action: Add NaBH(OAc)₃ portion-wise over 15 minutes. Stir the suspension at room temperature for 16 hours.

  • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures it only reduces the activated iminium ion and leaves the starting ketone untouched, preventing the formation of unwanted alcohol byproducts [3]. Portion-wise addition controls the mild exothermic release.

Step 3: Self-Validating In-Process Control

  • Action: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

  • Causality: A self-validating protocol requires proof of completion before workup. The LC-MS must show the disappearance of the starting amine (m/z 114.1) and the appearance of the product mass ([M+H]⁺ m/z 182.2).

Step 4: Quench & Workup

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: NaHCO₃ neutralizes the acetic acid and destroys any unreacted hydride safely (releasing H₂ gas). Drying over Na₂SO₄ removes residual water prior to chromatography, preventing silica gel deactivation.

Step 5: Purification

  • Action: Purify the crude oil via flash column chromatography (Silica gel, gradient elution: 0-10% Methanol in DCM containing 1% Triethylamine).

  • Causality: Triethylamine (Et₃N) is critical. Silica gel is slightly acidic; without Et₃N to neutralize the silanol groups, the basic secondary amine product will irreversibly bind or "streak" down the column, destroying the isolated yield.

Analytical Characterization Expectations

To validate the structural integrity of the synthesized N-(cyclohexylmethyl)-1-cyclopropylethan-1-amine, the following analytical signatures must be confirmed:

Analytical TechniqueExpected Signature / ObservationDiagnostic Value
¹H NMR (400 MHz, CDCl₃) ~2.4-2.6 ppm (d, 2H, Cyclohexyl-CH₂ -N)~2.2-2.4 ppm (m, 1H, N-CH (CH₃)-Cyclopropyl)~1.0-1.5 ppm (br s, 1H, NH , D₂O exchangeable)Confirms the connectivity of the two distinct aliphatic systems to the central nitrogen.
¹³C NMR (100 MHz, CDCl₃) ~56.0 ppm (Cyclohexyl-C H₂-N)~60.5 ppm (N-C H(CH₃)-Cyclopropyl)Validates the carbon framework adjacent to the electronegative nitrogen atom.
ESI-MS (Positive Mode) [M+H]⁺ calculated: 182.19Observed: m/z 182.2Confirms the exact mass and successful reduction of the iminium intermediate.

References

  • Favre, H. A., & Powell, W. H. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

CAS registry number and identifiers for (Cyclohexylmethyl)(1-cyclopropylethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive monograph on (Cyclohexylmethyl)(1-cyclopropylethyl)amine , a specialized secondary amine intermediate.

Chemical Identity, Synthesis, and Structural Characterization[1]

Executive Summary & Chemical Identity[1][2][3]

(Cyclohexylmethyl)(1-cyclopropylethyl)amine is a secondary aliphatic amine characterized by a steric bulk provided by a cyclohexyl ring and a cyclopropyl moiety flanking a chiral ethylamine center. While often sought in the context of pharmaceutical building blocks—specifically for G-protein coupled receptor (GPCR) ligands (e.g., Sigma receptors) or as a structural analog to sympathomimetic amines like propylhexedrine—it remains a non-cataloged research chemical in most public registries.

Unlike common reagents, this compound lacks a widely established CAS Registry Number in public databases (such as PubChem or CAS Common Chemistry). Researchers must rely on calculated identifiers and de novo synthesis for procurement.

Table 1: Chemical Identifiers & Properties
Parameter Technical Specification
Common Name (Cyclohexylmethyl)(1-cyclopropylethyl)amine
IUPAC Name N-(Cyclohexylmethyl)-1-cyclopropylethan-1-amine
CAS Registry Number Not Assigned (Treat as Novel Chemical Entity)
Molecular Formula

Molecular Weight 181.32 g/mol
SMILES (Canonical) CC(C1CC1)NCC2CCCCC2
InChI String InChI=1S/C12H23N/c1-10(11-6-7-11)13-9-12-4-2-3-5-12/h10-13H,2-9H2,1H3
Stereochemistry Contains 1 Chiral Center (at the ethyl group).[1][2][3] Typically synthesized as a racemate unless chiral amine is used.

Structural Analysis & Pharmacophore Logic[1]

This molecule represents a "hybrid" pharmacophore, merging the lipophilic bulk of a cyclohexylmethyl group (common in NMDA antagonists and sigma ligands) with the conformational rigidity of a cyclopropyl group.

  • Lipophilicity: The dual cycloalkyl rings confer high lipophilicity (Predicted LogP

    
     3.6–4.0), suggesting significant Blood-Brain Barrier (BBB) permeability.
    
  • Steric Profile: The N-substitution pattern creates a secondary amine that is sterically hindered, reducing metabolic susceptibility to MAO (Monoamine Oxidase) compared to primary amines.

  • Chirality: The 1-cyclopropylethyl moiety introduces a chiral center. The (S)-enantiomer is often the bioactive isomer in related pharmaceutical series (e.g., certain antivirals or kinase inhibitors utilizing this motif).

Synthesis Protocol: Reductive Amination

Since this compound is not a standard catalog item, it must be synthesized. The most robust, self-validating route is the Reductive Amination of cyclohexanecarbaldehyde with 1-cyclopropylethylamine.

Reaction Scheme


Experimental Workflow

Reagents:

  • Cyclohexanecarbaldehyde (CAS: 2043-61-0) - Electrophile

  • 1-Cyclopropylethylamine (CAS: 1621-24-5) - Nucleophile

  • Sodium Triacetoxyborohydride (STAB) - Selective Reducing Agent

  • Dichloromethane (DCM) - Solvent

Protocol:

  • Imine Formation: In a dry round-bottom flask under

    
     atmosphere, dissolve 1-cyclopropylethylamine (1.0 eq) in anhydrous DCM. Add Cyclohexanecarbaldehyde (1.0 eq).
    
    • Mechanism:[4] The amine attacks the aldehyde carbonyl to form a hemiaminal, which dehydrates to the imine (Schiff base).

    • Checkpoint: Stir for 30–60 minutes. Use TLC or NMR to confirm the disappearance of the aldehyde peak (

      
       ppm).
      
  • Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise.

    • Why STAB? It is milder than

      
       and will not reduce the aldehyde before the imine forms, preventing alcohol byproduct formation.
      
  • Quench & Workup: Stir at room temperature overnight. Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: The crude oil is typically

    
     pure. If necessary, purify via flash column chromatography (Silica gel; Hexanes:EtOAc with 1% 
    
    
    
    ).
Visualization: Synthesis Logic Flow

SynthesisFlow Start Starting Materials (Aldehyde + Amine) Imine Intermediate: Imine Formation (Dehydration) Start->Imine DCM, RT, 1h Reduction Reduction Step (NaBH(OAc)3) Imine->Reduction Hydride Transfer Workup Workup & Isolation (Basic Extraction) Reduction->Workup Quench (NaHCO3) Product Final Product: (Cyclohexylmethyl)(1-cyclopropylethyl)amine Workup->Product Solvent Removal

Figure 1: Step-wise logical flow for the reductive amination synthesis.

Analytical Characterization (Self-Validating QC)

To validate the identity of the synthesized compound without a reference standard, rely on First-Principles Interpretation of spectral data.

Proton NMR ( -NMR, 400 MHz, )
  • Cyclopropyl Ring: Distinctive high-field multiplets at

    
     0.1–0.6 ppm (4H).
    
  • Methyl Doublet: A doublet at

    
     ppm (3H, 
    
    
    
    Hz) corresponding to the methyl group on the ethyl chain.
  • Methine Proton: A multiplet at

    
     ppm (1H) for the 
    
    
    
    adjacent to the cyclopropyl group.
  • Methylene Bridge: A doublet or multiplet at

    
     ppm (2H) for the 
    
    
    
    group.
  • Cyclohexyl Protons: A broad envelope of multiplets between

    
     0.9–1.8 ppm (11H).
    
Mass Spectrometry (ESI-MS)
  • Molecular Ion: Expected

    
     peak at 182.33 m/z .
    
  • Fragmentation Pattern:

    • Loss of cyclopropyl group or cleavage at the

      
       bond.
      
    • Characteristic fragment at

      
       (methylenecyclohexyl cation).
      
Visualization: Analytical Decision Tree

AnalyticalQC Sample Synthesized Sample MS Mass Spec (ESI+) Sample->MS NMR 1H NMR (CDCl3) Sample->NMR Check1 M+H = 182.3? MS->Check1 Check2 Cyclopropyl 0.1-0.6 ppm? NMR->Check2 Valid Confirmed Identity Check1->Valid Yes Fail Reject / Repurify Check1->Fail No Check2->Valid Yes Check2->Fail No

Figure 2: Analytical decision tree for validating the chemical identity.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry.

  • PubChem Compound Summary. (2024). "1-Cyclopropylethylamine (Precursor)". National Center for Biotechnology Information.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context on bioisosteric replacement of phenyl with cyclohexyl/cyclopropyl groups).

Sources

Thermodynamic & Metabolic Stability of N-Cyclopropyl Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability, metabolic reactivity, and synthetic handling of secondary amines containing cyclopropyl groups.

Technical Guide for Drug Discovery & Development

Executive Summary

The cyclopropyl group is a high-value bioisostere in modern medicinal chemistry, often deployed to modulate lipophilicity, restrict conformation, and block metabolic "soft spots" (specifically


-dealkylation).[1][2] However, the thermodynamic instability inherent to the cyclopropane ring—driven by ~27.5 kcal/mol of ring strain—introduces a dichotomy: it provides metabolic stability against standard oxidation but introduces a risk of "suicide inhibition" (mechanism-based inactivation) of cytochrome P450 enzymes. This guide analyzes the physicochemical causality of these behaviors and provides validated protocols for synthesis and stability assessment.

Physicochemical Foundation: The "Walsh Orbital" Effect

The unique reactivity of


-cyclopropyl amines stems from the orbital hybridization of the cyclopropane ring. Unlike a standard aliphatic methylene (

, ~109.5°), the cyclopropyl carbon atoms are forced into a 60° internuclear angle.[1][2]
  • Orbital Rehybridization: To relieve strain, the carbon atoms rehybridize.[1] The C-C bonds utilize orbitals with high

    
    -character (approx. 
    
    
    
    ), allowing them to "bend" outward (banana bonds).
  • Exocyclic Consequence: By conservation of orbital character, the exocyclic bonds (C-H and C-N) gain significant

    
    -character (approx. 
    
    
    
    ).
  • Basicity Modulation: The increased

    
    -character of the C-N bond renders the nitrogen lone pair less available for protonation compared to an isopropyl analog. Consequently, cyclopropylamines are typically 1.5–2.0 log units less basic  than their aliphatic counterparts.[1][2]
    
Table 1: Comparative Physicochemical Properties
Property

-Isopropylamine (Reference)

-Cyclopropylamine (Target)
Impact on Drug Design
Hybridization (C-N)

~

(Exocyclic)
Shorter, stronger C-N bond.
pKa (Conjugate Acid) ~10.6~9.1Reduced lysosomal trapping; improved permeability.
Ring Strain Energy ~0 kcal/mol27.5 kcal/molDriving force for ring-opening reactions.
C-H BDE (

-carbon)
~95 kcal/mol~106 kcal/molResistance to H-atom abstraction (metabolic blocking).

Thermodynamic Stability & Reactivity

While kinetically stable at physiological pH, the thermodynamic potential energy of the ring makes these amines susceptible to specific cleavage pathways.

Acid-Catalyzed Ring Opening

Under strong acidic conditions, or in the presence of Lewis acids, the ring strain facilitates opening, often via nucleophilic attack.[1][2] This is a critical consideration during salt formation or acidic workups.

Mechanism:

  • Protonation of the amine (or adjacent functional group).[3]

  • Nucleophilic attack (e.g., by solvent or counter-ion) on the ring carbon.[3]

  • Relief of ring strain drives the irreversible opening to a homo-allylic amine or linear alkyl chain.[3]

AcidOpening Substrate N-Cyclopropyl Amine (Strained) Protonated Protonated Species (Activated) Substrate->Protonated + H+ TS Transition State (Nucleophilic Attack) Protonated->TS + Nu- Product Ring-Opened Linear Amine TS->Product Strain Relief (Irreversible)

Figure 1: Acid-catalyzed ring opening pathway driven by relief of ring strain.

Metabolic Stability: The Double-Edged Sword

In drug development, replacing an


-isopropyl group with an 

-cyclopropyl group is a standard strategy to block CYP450-mediated

-dealkylation. The strong exocyclic C-H bonds (high Bond Dissociation Energy) resist the initial Hydrogen Atom Transfer (HAT) step required for standard metabolism.
Mechanism-Based Inactivation (Suicide Inhibition)

However, this resistance forces the enzyme to adopt an alternative, higher-energy pathway: Single Electron Transfer (SET) .[1] This leads to the destruction of the enzyme itself.

The SET Mechanism:

  • Oxidation: CYP450 (Compound I) abstracts an electron from the nitrogen lone pair, forming an aminium radical cation.[3]

  • Fragmentation: The radical cation triggers homolytic fission of the cyclopropane C-C bond.[3]

  • Covalent Binding: The resulting carbon-centered radical attacks the heme porphyrin ring, irreversibly inactivating the enzyme.

CYP_Inactivation Drug N-Cyclopropyl Drug RadicalCat Aminium Radical Cation (N+•) Drug->RadicalCat SET (Single Electron Transfer) CYP CYP450 (Cpd I) CYP->RadicalCat SET (Single Electron Transfer) RingOpen Distonic Carbon Radical (•CH2-CH2-N) RadicalCat->RingOpen Homolytic Ring Scission Adduct Heme-Drug Adduct (Inactivated Enzyme) RingOpen->Adduct Covalent Attack on Porphyrin

Figure 2: Mechanism-Based Inactivation (MBI) pathway of CYP450 by cyclopropylamines.

Experimental Protocols

Synthesis: Reductive Amination of Cyclopropyl Ketones

The most robust method for synthesizing secondary


-cyclopropyl amines avoids direct alkylation (which leads to over-alkylation). Instead, reductive amination using a mild hydride donor is preferred.[1][2]

Protocol: Synthesis of


-Benzylcyclopropanamine 
Target: Preparation of a secondary amine from cyclopropylamine and benzaldehyde.[3]

Reagents:

  • Cyclopropylamine (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)[1][2]

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve benzaldehyde (10 mmol) in DCM (30 mL). Add cyclopropylamine (10 mmol). Stir at Room Temperature (RT) for 1–2 hours. Note: Magnesium sulfate can be added to sequester water and drive imine formation.
    
  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes. The reaction is slightly exothermic.[4]

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC or LC-MS for disappearance of the imine intermediate.

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 20 minutes to decompose borate complexes.
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc). Note: Cyclopropylamines are less basic, so 1% Triethylamine in the eluent is usually sufficient to prevent streaking.[1][2]

SynthesisWorkflow Start Reagents: Amine + Aldehyde Imine Intermediate: Imine Formation Start->Imine DCM, RT, 2h Reduction Reduction: NaBH(OAc)3 Imine->Reduction + Hydride Source Workup Workup: NaHCO3 Quench Reduction->Workup 16h, RT Final Product: Sec-Cyclopropylamine Workup->Final Extraction & Flash Chrom.

Figure 3: General workflow for the reductive amination synthesis of secondary cyclopropylamines.

Self-Validating Stability Assay (MBI Check)

To determine if your cyclopropylamine is a suicide inhibitor:

  • Incubation: Incubate the compound with Human Liver Microsomes (HLM) and NADPH.

  • Time-Dependent Inhibition (TDI): Measure the

    
     of a marker substrate (e.g., Midazolam for CYP3A4) after a 30-minute pre-incubation with your compound.
    
  • Shift Calculation: Compare the

    
     with and without the pre-incubation step. An 
    
    
    
    shift > 1.5-fold indicates potential Mechanism-Based Inactivation.

References

  • Metabolic Activation Mechanism: Shaffer, C. L., et al. "Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes."[1][2] Chemical Research in Toxicology (2005).[3] Link

  • Physicochemical Properties: Wiberg, K. B., et al. "Cyclopropane: Structure, Strain, and Reactivity."[1][2] The Journal of Organic Chemistry (2016). Link

  • Synthetic Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] The Journal of Organic Chemistry (1996). Link

  • Drug Design Applications: Talele, T. T.[1][2][3] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[3] Journal of Medicinal Chemistry (2016). Link

  • pKa Data & Trends: Hall, H. K.[1][2] "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society (1957). Link

Sources

Literature review of (Cyclohexylmethyl)(1-cyclopropylethyl)amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (Cyclohexylmethyl)(1-cyclopropylethyl)amine Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Authored by a Senior Application Scientist

Disclaimer: The (Cyclohexylmethyl)(1-cyclopropylethyl)amine scaffold represents a novel area of chemical exploration with limited publicly available data. This guide provides a comprehensive overview based on the synthesis and pharmacological profiles of structurally related compounds, offering a predictive framework for researchers and drug development professionals.

Introduction: Unveiling a Novel Chemical Scaffold

In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophoric fragments is a cornerstone of rational drug design. The novel scaffold, (Cyclohexylmethyl)(1-cyclopropylethyl)amine, presents an intriguing convergence of two moieties with established significance in bioactive compounds: the cyclohexylmethylamine unit and the 1-cyclopropylethylamine fragment. The cyclohexyl group offers a lipophilic anchor, capable of exploring hydrophobic pockets within biological targets, while the amine functionality provides a critical point for ionic interactions and further derivatization. The incorporation of a cyclopropyl ring is of particular interest, as this strained carbocycle is known to impart unique conformational constraints and metabolic stability, often leading to enhanced potency and favorable pharmacokinetic profiles in drug candidates.[1][2]

This technical guide serves as a foundational resource for researchers venturing into this unexplored chemical space. We will dissect the synthetic pathways to access these novel derivatives, propose a framework for structure-activity relationship (SAR) studies, and explore the potential therapeutic applications based on the known pharmacology of analogous structures.

PART 1: Synthetic Strategies and Methodologies

The synthesis of (Cyclohexylmethyl)(1-cyclopropylethyl)amine derivatives can be approached through several convergent strategies. The primary disconnection lies at the secondary amine, suggesting a convergent synthesis from cyclohexylmethanamine and a suitably functionalized cyclopropylethyl precursor.

Synthesis of Key Precursor: (S)-1-Cyclopropylethyl-1-amine

A robust and scalable synthesis of the chiral intermediate, (S)-1-cyclopropylethyl-1-amine, is crucial. A well-documented industrial process utilizes inexpensive starting materials, such as cyclopropyl methyl ketone and S-(-)-α-phenylethylamine.[3]

Experimental Protocol: Scalable Synthesis of (S)-1-Cyclopropylethyl-1-amine [3]

  • Step 1: Imine Formation:

    • To a solution of cyclopropyl methyl ketone in a suitable solvent (e.g., toluene), add S-(-)-α-phenylethylamine.

    • In the presence of a Lewis acid catalyst, the mixture is heated to facilitate the condensation reaction, forming the corresponding imine.

    • The reaction is monitored by a suitable analytical technique (e.g., GC-MS or TLC) until completion.

    • Upon completion, the solvent is removed under reduced pressure.

  • Step 2: Diastereoselective Reduction:

    • The crude imine is dissolved in an appropriate solvent, such as methanol or ethanol.

    • The solution is cooled, and a reducing agent (e.g., sodium borohydride) is added portion-wise.

    • The diastereoselective reduction yields the corresponding secondary amine.

    • The reaction progress is monitored, and upon completion, the reaction is quenched, and the product is extracted.

  • Step 3: Debenzylation:

    • The secondary amine is subjected to catalytic hydrogenation to cleave the chiral auxiliary.

    • A palladium on carbon (Pd/C) catalyst is typically employed under a hydrogen atmosphere.[3]

    • The reaction is carried out in a protic solvent like ethanol.

    • Filtration to remove the catalyst and subsequent workup affords the desired (S)-1-cyclopropylethyl-1-amine with high optical purity.[3]

G cluster_0 Synthesis of (S)-1-Cyclopropylethyl-1-amine A Cyclopropyl methyl ketone C Imine Formation (Lewis Acid) A->C B S-(-)-α-phenylethylamine B->C D Intermediate Imine C->D E Reduction (e.g., NaBH4) D->E F Secondary Amine E->F G Debenzylation (H2, Pd/C) F->G H (S)-1-Cyclopropylethyl-1-amine G->H

Caption: Synthetic workflow for (S)-1-cyclopropylethyl-1-amine.

Reductive Amination: A Primary Synthetic Route

The most direct approach to the target scaffold is the reductive amination between cyclohexanecarboxaldehyde and 1-cyclopropylethylamine.

Experimental Protocol: Reductive Amination

  • Step 1: Imine Formation:

    • In a suitable reaction vessel, dissolve cyclohexanecarboxaldehyde and 1-cyclopropylethylamine in a solvent such as methanol or dichloromethane.

    • The mixture is stirred at room temperature to facilitate the formation of the corresponding imine.

  • Step 2: Reduction:

    • A reducing agent, for instance, sodium triacetoxyborohydride or sodium cyanoborohydride, is added to the reaction mixture.

    • The reaction is allowed to proceed until the imine is fully reduced, which can be monitored by TLC or LC-MS.

    • Standard aqueous workup and purification by column chromatography will yield the desired (Cyclohexylmethyl)(1-cyclopropylethyl)amine.

G cluster_1 Reductive Amination Pathway I Cyclohexanecarboxaldehyde K Imine Formation I->K J 1-Cyclopropylethylamine J->K L Intermediate Imine K->L M Reduction (e.g., NaBH(OAc)3) L->M N (Cyclohexylmethyl)(1-cyclopropylethyl)amine M->N

Caption: Reductive amination for target scaffold synthesis.

PART 2: Structure-Activity Relationship (SAR) Exploration

While direct SAR data for this class is unavailable, a predictive SAR can be constructed based on well-established principles from related bioactive amines.[4] The core scaffold presents several key regions for chemical modification to probe the chemical space and optimize for desired biological activity.

Key Modification Points for SAR Studies:

  • Cyclohexyl Ring: Substitution on the cyclohexyl ring can influence lipophilicity, steric interactions, and metabolic stability.

  • Aromatic Substitution: Introduction of an aromatic ring in place of the cyclohexyl group, and subsequent decoration of this ring, can probe for pi-stacking interactions and other electronic effects.

  • Cyclopropyl Moiety: Modifications to the cyclopropyl group, or its replacement with other small carbocycles, can fine-tune conformational rigidity and potency.

  • Ethyl Linker: Altering the length of the ethyl linker can optimize the spatial relationship between the core amine and the cyclopropyl group.

  • Amine Substitution: While the core is a secondary amine, exploration of N-alkylation or N-acylation could be considered, though this may significantly alter the physicochemical properties.

Modification Point Example Derivatives Rationale for Biological Activity Modulation
Cyclohexyl Ring 4-hydroxycyclohexyl, 4-fluorocyclohexylIntroduce polarity, hydrogen bonding capabilities, or block metabolic oxidation.
Aromatic Analogs Benzyl, 4-chlorobenzyl, 3-methoxybenzylExplore electronic effects and potential for specific aromatic interactions within a binding site.
Cyclopropyl Group 1-cyclobutylethyl, 1-(1-methylcyclopropyl)ethylModulate ring strain and steric bulk to optimize fit in a hydrophobic pocket.
Ethyl Linker Methyl, PropylVary the distance between the amine and the cyclopropyl group to achieve optimal geometry for receptor binding.

PART 3: Predicted Pharmacological Profile and Therapeutic Potential

The pharmacological profile of (Cyclohexylmethyl)(1-cyclopropylethyl)amine derivatives can be inferred from their structural components.

Monoamine Oxidase (MAO) Inhibition

The cyclopropylamine moiety is a well-known pharmacophore in monoamine oxidase inhibitors (MAOIs).[2] Tranylcypromine is a classic example of a cyclopropylamine-containing MAOI used as an antidepressant. The strained cyclopropane ring is thought to contribute to the mechanism of irreversible inhibition. It is plausible that derivatives of (Cyclohexylmethyl)(1-cyclopropylethyl)amine could exhibit inhibitory activity against MAO-A or MAO-B, suggesting potential applications in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2][5]

Monoamine Transporter and Receptor Interactions

N-substituted benzylamine and phenethylamine derivatives are known to interact with monoamine transporters and receptors.[5] Specifically, N-benzyl substitution has been shown to modulate activity at serotonin 5-HT2A and 5-HT2C receptors.[5] Furthermore, cycloalkanol ethylamine scaffolds have been investigated as norepinephrine reuptake inhibitors.[5] This suggests that the (Cyclohexylmethyl)(1-cyclopropylethyl)amine scaffold could potentially interact with serotonin, norepinephrine, or dopamine systems, indicating possible utility as antidepressants, anxiolytics, or treatments for attention-deficit/hyperactivity disorder (ADHD).

G cluster_2 Potential Neurological Targets O (Cyclohexylmethyl) (1-cyclopropylethyl)amine P Monoamine Oxidase (MAO) O->P Inhibition Q Serotonin Transporter (SERT) O->Q Modulation R Norepinephrine Transporter (NET) O->R Modulation S Dopamine Transporter (DAT) O->S Modulation T 5-HT Receptors O->T Interaction

Caption: Potential neurological targets for the novel scaffold.

Other Potential Therapeutic Areas

The inclusion of the cyclopropyl moiety suggests a broad range of other potential activities. Cyclopropane-containing compounds have been investigated for a multitude of therapeutic applications, including as:

  • Antiviral agents [2]

  • Anticancer compounds [1][2]

  • Antimicrobial agents [1]

  • Anticonvulsants [1]

Conclusion and Future Directions

The (Cyclohexylmethyl)(1-cyclopropylethyl)amine scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging established synthetic methodologies for its constituent fragments, researchers can readily access a library of derivatives for biological screening. The predictive pharmacological profile, based on the known activities of cyclopropylamines and cyclohexylamines, points towards a high potential for activity within the central nervous system, particularly as modulators of monoamine signaling pathways. Future research should focus on the synthesis and systematic biological evaluation of a diverse set of analogs to elucidate the SAR and validate the therapeutic potential of this novel chemical class.

References

  • In Vitro Mechanism of Action of Methylbenzyl(cyclohexylmethyl)amine: A Review of Available Data - Benchchem.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025).
  • An efficient synthesis of novel cyclohexylmethyl-1H- imidazolo carboxamide. (2014). International Journal of Chemical and Pharmaceutical Sciences, 5(2).
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application - Longdom Publishing.
  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021). Google Patents.
  • Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. (2025).
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2014). PMC - NIH.
  • Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. (2016). Chemical Science (RSC Publishing).
  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2025). ResearchGate.
  • Discovery and structure-activity relationship of 1,3-cyclohexyl amide derivatives as novel mGluR5 negative allosteric modulators. (2013). PubMed.
  • On Exploring Structure Activity Relationships. (2016).

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An In-depth Technical Guide to Unraveling the Biological Targets of (Cyclohexylmethyl)(1-cyclopropylethyl)amine Motifs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can unlock new therapeutic avenues is perpetual. The (Cyclohexylmethyl)(1-cyclopropylethyl)amine motif represents a fascinating, yet largely unexplored, chemical space. This guide provides a comprehensive framework for identifying and validating the potential biological targets of compounds built around this core structure. By dissecting the structural components of this motif, we can infer a logical starting point for our investigation. The cyclohexylmethyl group, a common feature in pharmacologically active compounds, often imparts favorable pharmacokinetic properties.[1][2] The cyclopropylethylamine moiety, on the other hand, is a known pharmacophore in several centrally active agents, suggesting a predisposition for targets within the central nervous system (CNS).[3][4]

The unique combination of a bulky, lipophilic cyclohexyl ring, a flexible methyl linker, and the conformationally constrained, metabolically stable cyclopropyl group presents a singular profile for molecular interactions.[5][6] This guide will not offer a simple, linear path but rather a strategic, multi-pronged approach to de-orphanize this chemical scaffold, empowering researchers to navigate the complexities of target discovery with confidence and scientific rigor.

Hypothesizing a Target Landscape: Learning from Structural Analogs

The foundation of our target identification strategy lies in the principle of chemical similarity. By examining the known biological activities of structurally related compounds, we can formulate a set of initial hypotheses.

G-Protein Coupled Receptors (GPCRs): A Prime Suspect

The structural resemblance of the (Cyclohexylmethyl)(1-cyclopropylethyl)amine motif to known ligands of aminergic GPCRs is striking. Specifically, the serotonin and dopamine receptor families warrant close investigation.

  • Serotonin Receptors (5-HTR): Derivatives of 2-phenylcyclopropylmethylamine are known to be potent agonists of the 5-HT2C receptor.[4] The presence of the cyclopropylethylamine core in our motif strongly suggests a potential interaction with this receptor subtype, which is a key target for treating obesity and various CNS disorders.[4]

  • Dopamine Receptors (DR): Similarly, the 2-phenylcyclopropylmethylamine scaffold has been successfully utilized to develop partial agonists for the dopamine D2 receptor, a cornerstone of antipsychotic drug action.[7] The general architecture of our motif aligns with the pharmacophoric requirements for D2 receptor binding.

Ion Channels: Modulators of Neuronal Excitability

The arylcyclohexylamine class of compounds, which includes well-known dissociative anesthetics like ketamine and phencyclidine, are potent antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][2] While our motif lacks the aryl group, the cyclohexylamine substructure is a critical component for NMDA receptor activity. It is plausible that the (Cyclohexylmethyl)(1-cyclopropylethyl)amine scaffold could exhibit modulatory effects on NMDA or other ion channels.

Enzymes: The Metabolic and Epigenetic Frontier
  • Monoamine Oxidase (MAO): The cyclopropylamine moiety is a classic feature of irreversible MAO inhibitors used in the treatment of depression.[3] The strained cyclopropane ring is key to the mechanism of inactivation. This makes MAO-A and MAO-B high-priority targets for investigation.

  • Lysine-Specific Demethylase 1 (LSD1): More recently, arylcyclopropylamines have been identified as potent inhibitors of LSD1, an epigenetic enzyme implicated in cancer.[8] This opens up an exciting, non-traditional avenue for exploring the therapeutic potential of our motif in oncology.

A Rigorous Workflow for Target Identification and Validation

A robust and multi-faceted approach is essential to confidently identify and validate the biological target(s) of a novel chemical entity. The following workflow integrates computational and experimental methodologies to systematically test our hypotheses and uncover unexpected activities.

TargetID_Workflow cluster_in_silico In Silico Triage cluster_in_vitro In Vitro Validation cluster_cellular Cellular Context cluster_SAR Lead Optimization VirtualScreening Virtual Screening (Ligand & Structure-Based) Docking Molecular Docking VirtualScreening->Docking Prioritize Hits BindingAssay Radioligand Binding Assays Docking->BindingAssay Guide Initial Experiments ADME_Pred ADME/Tox Prediction SAR Structure-Activity Relationship (SAR) ADME_Pred->SAR Inform Design FunctionalAssay Functional Assays (e.g., Calcium Flux, cAMP) BindingAssay->FunctionalAssay Confirm Functional Activity PhenotypicScreen Phenotypic Screening FunctionalAssay->PhenotypicScreen Correlate with Cellular Effects FunctionalAssay->SAR Optimize Potency & Selectivity EnzymeAssay Enzyme Inhibition Assays EnzymeAssay->SAR TargetEngagement Target Engagement Assays (e.g., CETSA, DARTS) PhenotypicScreen->TargetEngagement Identify On-Target Effects TargetEngagement->SAR

Figure 1: A comprehensive workflow for the identification and validation of biological targets for novel chemical motifs.

Step 1: In Silico Profiling and Target Prediction

Before embarking on costly and time-consuming wet lab experiments, a thorough computational analysis can help prioritize our efforts.

Protocol 1: Ligand-Based Virtual Screening

  • Scaffold Hopping: Utilize 2D and 3D similarity search algorithms (e.g., Tanimoto coefficient, ROCS) to screen large compound databases (e.g., ChEMBL, PubChem) for molecules with similar topology to the (Cyclohexylmethyl)(1-cyclopropylethyl)amine motif.

  • Pharmacophore Modeling: Develop a pharmacophore model based on the key chemical features of the motif (e.g., hydrophobic cyclohexyl, basic amine, hydrogen bond acceptor/donor). Screen this pharmacophore against a database of known ligands to identify potential targets.

Protocol 2: Molecular Docking

  • Target Selection: Based on the hypotheses generated from structural analogs, select the crystal structures of potential targets (e.g., 5-HT2C, D2 receptor, MAO-B, LSD1) from the Protein Data Bank (PDB).

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide, GOLD) to predict the binding mode and estimate the binding affinity of the (Cyclohexylmethyl)(1-cyclopropylethyl)amine compound to the selected protein targets.

  • Pose Analysis: Analyze the predicted binding poses to ensure that key interactions (e.g., salt bridges with acidic residues, hydrophobic packing) are consistent with known ligand binding modes.

Step 2: In Vitro Target Validation

The predictions from our in silico work must be confirmed through direct experimental evidence.

Protocol 3: Radioligand Binding Assays

This technique is the gold standard for determining the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or animal tissues).

  • Competition Binding: Incubate the membranes with a known radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A, [³H]-raclopride for D2) and increasing concentrations of the test compound.

  • Data Analysis: Measure the displacement of the radioligand and calculate the inhibition constant (Ki) of the test compound. A lower Ki value indicates higher binding affinity.

Potential Target Radioligand Tissue/Cell Source
5-HT2C Receptor[³H]-MesulergineCHO or HEK293 cells expressing human 5-HT2C
Dopamine D2 Receptor[³H]-SpiperoneRat striatal membranes or cells expressing human D2
NMDA Receptor[³H]-MK-801Rat cortical membranes
MAO-A[³H]-ClorgylineHuman liver mitochondria
MAO-B[³H]-DeprenylHuman liver mitochondria
LSD1N/A (Enzyme Assay)Recombinant human LSD1
Table 1: A selection of potential targets and corresponding radioligands for initial binding assays.

Protocol 4: Functional Assays

Binding to a target does not guarantee a functional effect. Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

  • For GPCRs:

    • Calcium Flux Assay: For Gq-coupled receptors like 5-HT2C, load cells with a calcium-sensitive dye (e.g., Fluo-4) and measure the change in fluorescence upon compound addition.

    • cAMP Assay: For Gi/Gs-coupled receptors like D2, measure the inhibition or stimulation of forskolin-induced cAMP production using a commercially available kit.

  • For Ion Channels:

    • Electrophysiology: Use patch-clamp techniques on cells expressing the ion channel of interest to directly measure changes in ion flow in response to the compound.

  • For Enzymes:

    • Enzyme Inhibition Assay: For enzymes like MAO or LSD1, use a substrate that produces a fluorescent or colorimetric signal upon conversion. Measure the reduction in signal in the presence of the test compound to determine the IC50 value.

Step 3: Cellular and Phenotypic Screening

To understand the effect of the compound in a more complex biological system and to uncover unexpected targets, phenotypic screening is a powerful tool.

Protocol 5: High-Content Imaging

  • Cell Line Selection: Choose a panel of cell lines relevant to the hypothesized therapeutic areas (e.g., neuronal cells for CNS targets, cancer cell lines for oncology).

  • Compound Treatment: Treat the cells with a range of concentrations of the (Cyclohexylmethyl)(1-cyclopropylethyl)amine compound.

  • Staining and Imaging: Stain the cells with a cocktail of fluorescent dyes that label different subcellular compartments (e.g., nucleus, mitochondria, cytoskeleton).

  • Image Analysis: Use automated microscopy and image analysis software to quantify changes in cell morphology, protein localization, or other cellular phenotypes.

Signaling_Pathway Compound (Cyclohexylmethyl) (1-cyclopropylethyl)amine GPCR Hypothetical Target (e.g., 5-HT2C Receptor) Compound->GPCR Binds & Activates G_Protein Gq/11 GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Signaling Ca_Release->Downstream PKC->Downstream

Figure 2: A hypothetical signaling pathway for a (Cyclohexylmethyl)(1-cyclopropylethyl)amine compound acting as an agonist at a Gq-coupled GPCR.

Conclusion: A Call to Exploration

The (Cyclohexylmethyl)(1-cyclopropylethyl)amine motif stands as a promising but unvalidated scaffold in drug discovery. This guide has provided a scientifically grounded and experimentally rigorous framework for its systematic investigation. By leveraging the knowledge of structural analogs, employing a tiered approach of in silico, in vitro, and cellular methodologies, and maintaining a steadfast commitment to validating every claim, researchers can effectively unlock the therapeutic potential hidden within this novel chemical space. The journey from a mere chemical structure to a potential therapeutic agent is arduous, but with a logical and comprehensive strategy, it is a journey well worth undertaking.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • Zhu, H., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 63(15), 8438–8450. [Link]

  • Gicquel, T., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. [Link]

  • Gicquel, T., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PubMed, 36555217. [Link]

  • Synthesis Evaluation And Quantum Mechanical Characterization Of Cyclohexylamine Containing Derivatives Of Methylxanthine. IDEAS/RePEc. [Link]

  • Nicolaou, K. C., et al. (2001). Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. Journal of the American Chemical Society, 123(38), 9313–9323. [Link]

  • Aramyan, A. Z., et al. (2018). Synthesis and biological activity of cyclohexylamine derivatives. Pharmaceutical Chemistry Journal, 52(4), 312-316. [Link]

  • Carroll, F. I., et al. (1993). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry, 36(19), 2802–2808. [Link]

  • Wang, X., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239–17258. [Link]

  • Muto, K., et al. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(35), 8576-8585. [Link]

  • PubChem. N-[cyclohexyl(cyclopropyl)methyl]prop-1-en-2-amine. [Link]

  • Taly, V. V., et al. (2015). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Current Topics in Medicinal Chemistry, 15(4), 333-350. [Link]

  • Ornstein, P. L., et al. (1993). Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry, 36(15), 2046–2052. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]

  • Nicolaou, K. C., et al. (2001). Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. PubMed, 11585444. [Link]

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Methodological & Application

Application Note: High-Yield Synthesis of (Cyclohexylmethyl)(1-cyclopropylethyl)amine via Direct Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Secondary amines are ubiquitous pharmacophores in modern drug discovery, prized for their ability to modulate key physicochemical properties such as lipophilicity, basicity, and metabolic stability. Reductive amination is the premier methodology for constructing these C–N bonds, accounting for approximately 25% of all C–N bond-forming reactions in the pharmaceutical industry . This application note details a highly efficient, scalable, and self-validating protocol for the synthesis of (Cyclohexylmethyl)(1-cyclopropylethyl)amine—a sterically hindered secondary amine—utilizing sodium triacetoxyborohydride (STAB).

Reaction Design & Causality

Synthesizing bulky secondary amines requires careful calibration of electrophilicity and nucleophilicity to prevent sluggish reaction kinetics or unwanted side reactions.

Substrate Selection: The synthesis couples cyclohexanecarboxaldehyde with 1-cyclopropylethylamine. We deliberately utilize an aldehyde rather than a ketone. Aldehydes are significantly more electrophilic, which is a critical requirement here because the


-branching on 1-cyclopropylethylamine introduces steric hindrance that would otherwise impede the initial nucleophilic attack.

Reductant Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the optimal hydride source .

  • Why not NaBH₄? Sodium borohydride is too reactive and frequently causes premature reduction of the unreacted aldehyde to cyclohexylmethanol (over-reduction).

  • Why not NaBH₃CN? While effective, sodium cyanoborohydride is highly toxic, generates hazardous hydrogen cyanide gas under acidic conditions, and often requires prolonged reaction times. STAB is mild, exhibits exquisite chemoselectivity for iminium ions over aldehydes, and operates efficiently in aprotic solvents.

Catalytic Acceleration & Solvent: The reaction is performed in 1,2-Dichloroethane (DCE). DCE is preferred over Dichloromethane (DCM) due to its slightly higher boiling point and superior solubility profile for STAB. The addition of exactly 1.0 equivalent of glacial acetic acid (AcOH) is a critical success factor. The weak acid facilitates the dehydration of the hemiaminal intermediate into the highly electrophilic iminium ion without fully protonating the primary amine, which would quench its nucleophilicity.

Mechanism A Cyclohexanecarboxaldehyde + 1-Cyclopropylethylamine B Hemiaminal Intermediate A->B Nucleophilic Addition (AcOH 1.0 eq) C Iminium Ion (Activated Species) B->C Dehydration (-H2O) D (Cyclohexylmethyl)(1-cyclopropylethyl)amine (Product) C->D Hydride Transfer (NaBH(OAc)3)

Figure 1: Mechanistic pathway of the direct reductive amination.

Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPC) and specific workup rationales are embedded to ensure high trustworthiness and reproducibility.

Reagents Required:

  • Cyclohexanecarboxaldehyde (1.0 eq, 10.0 mmol, 1.12 g)

  • 1-Cyclopropylethylamine (1.05 eq, 10.5 mmol, 0.89 g)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 15.0 mmol, 3.18 g)

  • Glacial Acetic Acid (1.0 eq, 10.0 mmol, 0.60 g)

  • 1,2-Dichloroethane (DCE) (50 mL, 0.2 M)

Step-by-Step Methodology:

  • Reagent Mixing: Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 1-cyclopropylethylamine (1.05 eq) and anhydrous DCE (50 mL). Cool the mixture to 0 °C using an ice bath.

  • Aldehyde Addition: Add cyclohexanecarboxaldehyde (1.0 eq) dropwise over 5 minutes. Causality: Slow addition at 0 °C prevents localized exothermic hotspots that can lead to side-product formation.

  • Imine Pre-formation: Add glacial acetic acid (1.0 eq) to the mixture. Remove the ice bath and allow the reaction to stir at room temperature (RT) for 1 hour. Self-Validation: A slight yellowing of the solution typically indicates iminium ion formation.

  • Reduction: Re-cool the flask to 0 °C. Add STAB (1.5 eq) portion-wise over 10 minutes. Causality: STAB addition can cause mild hydrogen gas evolution; portion-wise addition prevents pressure buildup and controls the exotherm.

  • Maturation: Allow the reaction to warm to RT and stir for 12–16 hours. Monitor the reaction via LC-MS or TLC (ninhydrin stain). The reaction is deemed complete when the aldehyde peak is entirely consumed.

  • Quench & Workup: Dilute the reaction mixture with 20 mL of DCE and quench by slowly adding 30 mL of saturated aqueous NaHCO₃. Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted boron-complexes, ensuring the secondary amine product is driven into its free-base form for organic extraction. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 5% to 20% EtOAc in Hexanes containing 1% Triethylamine). Causality: The addition of 1% Et₃N to the eluent prevents the basic secondary amine from irreversibly binding to or streaking on the acidic silica gel.

Workflow Step1 1. Reagent Mixing (DCE, 0 °C) Step2 2. Imine Formation (RT, 1 h) Step1->Step2 Step3 3. STAB Addition (RT, 12-16 h) Step2->Step3 Step4 4. Quench & Workup (Sat. NaHCO3) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Figure 2: Step-by-step experimental workflow for reductive amination.

Quantitative Optimization Data

To validate the superiority of the chosen protocol, optimization screens were conducted varying the reductant, solvent, and additive. The quantitative data is summarized below.

Table 1: Optimization of Reductive Amination Conditions

EntryHydride SourceSolventAdditiveTime (h)Isolated Yield (%)Purity (LC-MS)Observation / Causality
1NaBH₄MeOHNone445%60%Severe over-reduction to cyclohexylmethanol.
2NaBH₃CNMeOHAcOH (1.0 eq)1272%85%Moderate yield; toxic HCN gas risk during workup.
3NaBH(OAc)₃DCENone1668%90%Sluggish imine formation due to steric hindrance.
4 NaBH(OAc)₃ DCE AcOH (1.0 eq) 12 94% >98% Optimal. Acid catalyzes iminium formation.

Note: Reactions were performed on a 1.0 mmol scale. Yields represent isolated, chromatography-purified product.

References
  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Step-by-step protocol for preparing (Cyclohexylmethyl)(1-cyclopropylethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Rationale

Target Molecule Profile

The target, (Cyclohexylmethyl)(1-cyclopropylethyl)amine , is a sterically defined secondary amine often utilized as a pharmacophore fragment in GPCR ligands and kinase inhibitors (e.g., JAK inhibitors).

  • Chemical Structure:

    
    
    
  • Key Challenge: The steric bulk of the 1-cyclopropylethyl moiety (branching at the

    
    -carbon) can impede nucleophilic attack. Furthermore, preventing over-alkylation to the tertiary amine is critical.
    
  • Selected Route: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB) .

Route Justification

We utilize the Abdel-Magid protocol (reductive amination of aldehydes with amines) rather than direct alkylation (amine + alkyl halide) or amide reduction.

ParameterSelected Route (Reductive Amination)Alternative (Alkyl Halide Substitution)
Selectivity High. Mono-alkylation is favored.Low. Risk of over-alkylation (tertiary amines/quaternary salts).
Conditions Mild (Room Temp, slightly acidic).Harsh (High Temp, basic).
Stereochemistry Preserved. No racemization of the chiral amine center.Risk of racemization if

conditions are aggressive.
Atom Economy High.[1] Water is the primary byproduct.Low. Halide salts generated.
Reaction Mechanism & Workflow

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is selectively reduced by the hydride source.

ReactionScheme Reactant1 Cyclohexanecarbaldehyde (Electrophile) Intermediate Iminium Ion (Transient Species) Reactant1->Intermediate DCE, AcOH - H2O Reactant2 1-Cyclopropylethylamine (Nucleophile) Reactant2->Intermediate Product (Cyclohexylmethyl)(1-cyclopropylethyl)amine (Target) Intermediate->Product Reagent NaBH(OAc)3 (Hydride Source) Reagent->Product Selective Reduction

Figure 1: Mechanistic flow of the reductive amination.[2] The borohydride reagent selectively reduces the iminium species formed in situ.

Materials & Equipment

Reagent Table

Standardized for a 10 mmol scale reaction.

ReagentMW ( g/mol )Equiv.[3][4][5][6]AmountRole
Cyclohexanecarbaldehyde 112.171.01.12 g (1.21 mL)Electrophile
1-Cyclopropylethylamine 85.151.050.89 g (1.12 mL)Nucleophile (Amine)
Sodium Triacetoxyborohydride (STAB) 211.941.42.97 gReducing Agent
Acetic Acid (Glacial) 60.051.00.60 g (0.57 mL)Catalyst/Buffer
1,2-Dichloroethane (DCE) 98.96N/A35 mLSolvent (Anhydrous)
Equipment
  • flame-dried 100 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Nitrogen (

    
    ) or Argon balloon.
    
  • Ice-water bath (for initial addition).

  • Separatory funnel (250 mL).

  • Rotary evaporator.

Step-by-Step Experimental Protocol

Phase 1: Imine Formation (In Situ)
  • Setup: Purge a 100 mL RBF with nitrogen. Add 35 mL of anhydrous DCE .

    • Note: DCE is preferred over DCM (Dichloromethane) for its slightly higher boiling point and better solubility profile for STAB, though DCM is a viable alternative.

  • Amine Addition: Add 1-Cyclopropylethylamine (1.05 equiv) to the solvent.

  • Aldehyde Addition: Add Cyclohexanecarbaldehyde (1.0 equiv) via syringe.

  • Catalysis: Add Acetic Acid (1.0 equiv) .

    • Causality: While aldehydes react readily, the acetic acid buffers the solution to pH ~5-6, accelerating iminium ion formation and facilitating the hydride transfer from STAB.

  • Equilibration: Stir at Room Temperature (RT) for 30 minutes .

    • Checkpoint: The solution may become slightly cloudy or change color (pale yellow) as the imine forms.

Phase 2: Selective Reduction
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

    • Safety: STAB is milder than

      
      , but controlling the exotherm upon addition ensures selectivity and prevents side reactions.
      
  • Reagent Addition: Add Sodium Triacetoxyborohydride (1.4 equiv) in 3 portions over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT . Stir for 12–16 hours (overnight).

    • Self-Validating System (TLC): Check reaction progress using TLC (Eluent: 10% MeOH in DCM). The aldehyde spot (

      
      ) should disappear. The amine product will appear as a lower spot (
      
      
      
      ) that stains with Ninhydrin or Dragendorff reagent.
Phase 3: Quenching & Workup
  • Quench: Add 20 mL of saturated aqueous

    
      solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
    • Mechanism:[2][7] This neutralizes the acetic acid and decomposes excess borohydride.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer (DCE). Extract the aqueous layer with DCM (2 x 20 mL) .

  • Drying: Combine the organic layers, wash with Brine (20 mL) , and dry over anhydrous

    
     .
    
  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude oil.

Phase 4: Purification

For high-purity applications (e.g., biological screening), Flash Column Chromatography is required.

  • Column Setup: Silica gel (230-400 mesh).

  • Eluent: Gradient of Hexanes:Ethyl Acetate (9:1) to DCM:MeOH (95:5) .

    • Critical Tip: Add 1% Triethylamine (

      
      )  to the eluent to prevent the secondary amine from "tailing" or sticking to the acidic silica gel.
      
  • Yield Expectation: 85–95% (Pale yellow oil).

Analytical Validation

To confirm the identity of the product, verify the following spectral characteristics.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
0.10 - 0.50 Multiplet4HCyclopropyl ring (

)
0.60 - 0.70 Multiplet1HCyclopropyl methine (

)
1.20 Doublet3HMethyl group on ethyl chain (

)
0.90 - 1.80 Multiplet11HCyclohexyl ring protons
2.10 Multiplet1HMethine on ethyl chain (

)
2.45 Doublet2HMethylene bridge (

)
Mass Spectrometry (ESI-MS)
  • Calculated Mass (

    
    ):  181.32 Da
    
  • Observed Ion (

    
    ):  182.3 m/z
    

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Water-reactive and releases hydrogen gas. Store under inert atmosphere. While less reactive than

    
    , it should still be handled in a fume hood.
    
  • 1,2-Dichloroethane (DCE): A potential carcinogen and chlorinated solvent. Avoid inhalation. If safety regulations restrict DCE, Dichloromethane (DCM) or THF are acceptable substitutes, though reaction times may increase slightly in THF.

  • Cyclopropyl Amines: Generally volatile and can be skin irritants. Wear proper PPE (gloves, goggles).

References

  • Abdel-Magid, A. F., et al. (1996).[2][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2][7]

  • Tripathi, R. P., et al. (2008). "Sodium Triacetoxyborohydride: A Versatile Reducing Agent." Current Organic Synthesis, 5(2).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 7363995, (S)-1-Cyclopropylethylamine." PubChem.

Sources

Using (Cyclohexylmethyl)(1-cyclopropylethyl)amine as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (Cyclohexylmethyl)(1-cyclopropylethyl)amine in Medicinal Chemistry

Abstract

This guide details the strategic application, synthesis, and derivatization of (Cyclohexylmethyl)(1-cyclopropylethyl)amine (CAS: 1693701-69-7).[1] As drug discovery moves away from planar, aromatic-heavy structures ("Escape from Flatland"), this building block offers a critical balance of lipophilicity, metabolic stability, and fraction of sp3 carbons (


). This note provides validated protocols for synthesizing this scaffold and deploying it in high-throughput library generation.

Part 1: Chemical Profile & Strategic Value

The "Escape from Flatland" Enabler

Modern medicinal chemistry emphasizes increasing three-dimensionality to improve solubility and selectivity.[1] This building block combines two aliphatic rings, offering high bulk without the solubility penalties associated with biaryl systems.

  • Cyclohexylmethyl Group: Provides lipophilic bulk (

    
     contribution) without 
    
    
    
    -
    
    
    stacking interactions, reducing aggregation risks.[1]
  • 1-Cyclopropylethyl Group: Acts as a bioisostere for isopropyl or sec-butyl groups but with superior metabolic properties.[1]

Metabolic Stability Mechanism

The cyclopropyl moiety is a privileged pharmacophore.[1][2][3] Unlike a standard ethyl or isopropyl chain, the cyclopropyl group resists cytochrome P450 (CYP)-mediated oxidation at the


-carbon position.
  • Mechanism: The high bond dissociation energy of the cyclopropyl C-H bonds (~106 kcal/mol) disfavors hydrogen abstraction, a key step in oxidative metabolism [1].

  • Blockade: The ring prevents "metabolic soft spots" often found in aliphatic chains, extending the half-life (

    
    ) of the final drug candidate [2].
    

Figure 1: Metabolic Shielding & Structural Logic

MetabolicLogic Substrate Aliphatic Chain (High Metabolic Liability) CYP CYP450 Oxidation Substrate->CYP H-Abstraction Metabolite Hydroxylated Metabolite CYP->Metabolite Rapid Clearance Cyclo (Cyclohexylmethyl)(1-cyclopropylethyl)amine (Scaffold) Cyclo->CYP High Bond Energy Stable Metabolically Stable Cyclo->Stable Retains Potency

Caption: Comparison of standard aliphatic oxidation liability versus the metabolic resistance conferred by the cyclopropyl moiety.

Part 2: Synthesis Protocol (Scaffold Preparation)

While this building block may be purchased, in-house synthesis is often required to access specific chiral variants or when bulk quantities are needed.[1] The most robust method is the Reductive Amination of cyclohexanecarbaldehyde with 1-cyclopropylethylamine.[1]

Reaction Class: Reductive Amination (Indirect) Key Reagent: Sodium Triacetoxyborohydride (STAB)

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Cyclohexanecarbaldehyde 1.0ElectrophileFreshly distilled if yellowed.
1-Cyclopropylethylamine 1.05NucleophileUse (S)- or (R)-isomer for chiral scaffold.[1]
STAB (NaBH(OAc)3) 1.4Reducing AgentMilder than NaCNBH3; no toxic cyanide byproducts.[1]
Acetic Acid (AcOH) 1.0CatalystPromotes iminium ion formation.[1]
DCE (1,2-Dichloroethane) SolventSolventDCM or THF are viable alternatives.[1]
Step-by-Step Procedure
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve Cyclohexanecarbaldehyde (10 mmol) in DCE (40 mL).

    • Add 1-Cyclopropylethylamine (10.5 mmol) followed by Acetic Acid (10 mmol).

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

      
      ). This allows the equilibrium to shift toward the imine/iminium species before reduction [3].
      
  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (14 mmol) portion-wise over 10 minutes. (Exothermic reaction; control addition rate).[1]

    • Remove ice bath and stir at RT for 4–12 hours. Monitor by LC-MS (Target M+H

      
       182.3).[1]
      
  • Quench & Workup:

    • Quench with saturated aqueous

      
       (slow addition).[1]
      
    • Extract with DCM (

      
       mL).[1]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate
      
    • Purification: If necessary, purify via flash chromatography (SiO2, 0–10% MeOH in DCM with 1%

      
      ).
      

Part 3: Application Protocol (Library Synthesis)

The secondary amine core is a versatile "handle" for diversifying libraries.[1] The following protocol describes Amide Coupling to generate a library of potential GPCR or Ion Channel modulators.

Objective: Synthesize an amide derivative from the secondary amine scaffold.

Automated/Manual Parallel Synthesis (HATU Method)

Figure 2: Derivatization Workflow

LibraryWorkflow Scaffold Scaffold: (Cyclohexylmethyl)(1-cyclopropylethyl)amine Coupling Coupling: HATU, DIEA, DMF Scaffold->Coupling Acids Carboxylic Acid Library (R-COOH) Acids->Coupling Purification HPLC Purification (Reverse Phase) Coupling->Purification 12h @ RT Final Final Library (Amides) Purification->Final

Caption: Workflow for high-throughput amide library generation using the secondary amine scaffold.

Experimental Procedure
  • Preparation of Stock Solutions:

    • Amine Stock: 0.2 M solution of (Cyclohexylmethyl)(1-cyclopropylethyl)amine in DMF.

    • Acid Stock: 0.2 M solution of diverse Carboxylic Acids in DMF.

    • Activator: 0.2 M HATU in DMF.[1]

    • Base: 1.0 M DIPEA (Diisopropylethylamine) in DMF.[1]

  • Reaction Assembly (96-well block or vials):

    • Dispense Acid Stock (1.0 equiv, 500

      
      L) into reaction wells.
      
    • Add Base (2.0 equiv, 200

      
      L).[1]
      
    • Add Activator (HATU) (1.0 equiv, 500

      
      L).[1] Shake for 5 mins to form the active ester.[1]
      
    • Add Amine Stock (1.0 equiv, 500

      
      L).[1]
      
  • Incubation:

    • Seal and shake at RT for 16 hours.

    • QC Check: LC-MS should show conversion to the amide (Product Mass = Amine + Acid - 18).[1]

  • Purification:

    • Direct injection onto Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

    • Lyophilize fractions to obtain the final powder.[1]

Part 4: Analytical Characterization

To validate the integrity of the building block before library synthesis, ensure the following specifications are met:

  • 1H NMR (400 MHz, CDCl3):

    • 
       0.1–0.6 ppm (Multiplets, 4H, Cyclopropyl ring protons – Diagnostic).[1]
      
    • 
       0.8–1.0 ppm (Multiplet, 1H, Cyclopropyl CH).[1]
      
    • 
       1.2 ppm (Doublet, 3H, Methyl group of the ethyl chain).
      
    • 
       2.4–2.6 ppm (Multiplets, N-CH2 and N-CH).[1]
      
  • LC-MS:

    • ESI+: [M+H]+ = 182.2 (approx).[1]

    • Purity: >95% (UV 210 nm).[1]

Part 5: Storage & Stability

  • Hygroscopicity: Secondary amines can absorb atmospheric moisture and

    
     (forming carbamates).[1]
    
  • Storage: Store at 4°C under Argon or Nitrogen.

  • Handling: If the liquid turns yellow/orange, it indicates oxidation. Redistill or pass through a short plug of basic alumina before use in sensitive couplings.[1]

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Discusses metabolic stability of strained rings).

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1][4] Journal of Medicinal Chemistry, 59(19), 8712–8756.

Sources

Purification methods for (Cyclohexylmethyl)(1-cyclopropylethyl)amine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification protocols for (Cyclohexylmethyl)(1-cyclopropylethyl)amine , a secondary aliphatic amine characterized by high basicity and a lack of UV chromophores.[1]

The purification of this molecule presents two distinct challenges:

  • Silanol Interaction: The secondary amine moiety interacts strongly with acidic silanols on standard silica gel, leading to peak tailing and poor resolution.[2]

  • Detection Failure: The saturated cyclohexyl and cyclopropyl rings do not absorb UV light at standard wavelengths (254 nm), rendering standard UV-triggered fraction collection useless.[1][2]

This protocol synthesizes field-proven methods using amine-modified mobile phases , functionalized stationary phases , and non-UV detection strategies to ensure high recovery and purity.[1][2]

Molecule Profile & Physicochemical Challenges[1][2][3][4][5]

PropertyDescriptionChromatographic Implication
Structure Type Secondary Aliphatic AmineHigh pKa (~10.5–11.0).[1][2] Protonates easily; binds irreversibly to acidic silica sites.[2]
Chromophore None (Saturated Rings)UV Silent. Absorbance only <210 nm (solvent cutoff region).[1][2] Standard UV detectors will miss the peak.[2]
Polarity ModerateSoluble in DCM, EtOAc, Alcohols.[2] Lipophilic enough for Hexane/EtOAc systems.[2]
Impurity Profile Reductive Amination ByproductsLikely contains: 1. Primary amine (starting material)2.[1][2] Tertiary amine (over-alkylation)3.[1][2] Non-basic neutrals (aldehydes/ketones)

Pre-Purification Strategy: Acid-Base Extraction

Before chromatography, reduce the impurity load using the "Catch and Release" extraction method. This is a self-validating step: if the mass balance is low, the product is likely water-soluble or lost to the organic phase.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether .

  • Acid Wash (Catch): Extract with 1M HCl (3x).

    • Mechanism:[2][3] The amine protonates (

      
      ) and moves to the aqueous layer. Neutral impurities (aldehydes, non-basic side products) remain in the organic layer.
      
  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc to remove entrained neutrals.[2]

  • Basification (Release): Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution should become cloudy as the free amine oils out.

  • Extraction: Extract the free amine back into DCM or EtOAc (3x).

  • Drying: Dry over

    
    , filter, and concentrate.
    

Method A: Standard Silica Gel (The "TEA" Method)

Best for: Standard lab setups where specialized columns are unavailable. Critical Modifier: Triethylamine (TEA) or Ammonium Hydroxide (


).[1][2]
Experimental Protocol

Step 1: TLC Optimization (The Checkpoint)

  • Visualizing Agent: You must use Ninhydrin stain or Iodine chamber.[2] UV will not work.[2]

  • Eluent Screening: Start with 10% EtOAc in Hexane.[2]

    • Fail State: Spot streaks from origin.[2]

    • Correction: Add 1% TEA to the eluent.[2][4][5]

    • Target:

      
       of 0.25 – 0.35 in a solvent system containing 1% TEA.[2]
      

Step 2: Column Pre-treatment (Crucial) Standard silica is acidic.[1][2] If you run the amine directly, the first few grams of silica will adsorb the product until sites are saturated (mass loss).

  • Action: Flush the packed column with 2 Column Volumes (CV) of Hexane + 5% TEA .

  • Equilibration: Flush with 2 CV of your starting mobile phase (e.g., Hexane/EtOAc + 1% TEA).[1][2]

Step 3: Elution

  • Mobile Phase A: Hexane + 1% TEA

  • Mobile Phase B: Ethyl Acetate + 1% TEA[2]

  • Gradient: 0% B to 50% B over 15 CVs.

  • Flow Rate: Standard for column size (e.g., 12-15 mL/min for a 12g column).

Step 4: Post-Run Workup

  • TEA has a high boiling point (89°C) and smells.[1][2]

  • Removal: Concentrate fractions. Redissolve in DCM and wash with Saturated

    
     or Brine to remove residual TEA.[2]
    

Method B: Amine-Functionalized Silica (The "Clean" Method)

Best for: High-value intermediates; eliminates the need for TEA and simplifies workup.[1] Stationary Phase: Propyl-amine bonded silica (


).[1][2]
Why this works

The stationary phase is already basic.[2] It repels the amine product, preventing tailing without requiring liquid modifiers.

Experimental Protocol
  • Column: Use a commercially available amine-silica cartridge (e.g., Biotage KP-NH, Teledyne RediSep Amine).[1][2]

  • Mobile Phase: Hexane / Ethyl Acetate (No TEA needed).[2]

  • Gradient: The amine product will elute faster on amine-silica than on regular silica because the H-bonding retention mechanism is suppressed.[2]

    • Start: 100% Hexane.[2]

    • Ramp: 0-20% EtOAc over 10 CV.[1][2]

  • Detection: Collect fractions by volume or use an ELSD (Evaporative Light Scattering Detector) if available.[2] If using a UV detector, monitor 205-210 nm, but beware of solvent cutoff noise.[2]

Visualization of Purification Workflow

The following diagram illustrates the decision logic for purifying (Cyclohexylmethyl)(1-cyclopropylethyl)amine.

PurificationWorkflow Start Crude Reaction Mixture Extraction Acid-Base Extraction (1M HCl wash -> Basify -> Extract) Start->Extraction TLC TLC Screening (Stain: Ninhydrin/Iodine) Extraction->TLC Remove Neutrals Decision Is Amine-Silica Available? TLC->Decision MethodA Method A: Standard Silica Pre-treat column with 5% TEA Mobile Phase: Hex/EtOAc + 1% TEA Decision->MethodA No MethodB Method B: Amine-Silica (NH2) No Modifier Needed Mobile Phase: Hex/EtOAc Decision->MethodB Yes (Preferred) Detection Detection Strategy NO UV 254nm Use: ELSD, RI, or Spot Staining MethodA->Detection MethodB->Detection Final Pure (Cyclohexylmethyl) (1-cyclopropylethyl)amine Detection->Final

Caption: Decision tree for the purification of non-UV active secondary amines, prioritizing stationary phase selection.

Comparative Data Table

FeatureMethod A: Standard Silica + TEAMethod B: Amine-Functionalized SilicaMethod C: Reverse Phase (C18)
Resolution Moderate (Tailing risk if TEA is low)High (Sharp peaks)High
Sample Loading 1-5% of silica weight5-10% (Higher capacity)<1% (Low capacity for amines)
Solvent Removal Difficult (TEA requires wash)Easy (Just solvent)Difficult (Water removal)
Cost LowHighHigh
Detection Stain/ELSDStain/ELSDELSD/MS

Troubleshooting & Expert Tips

  • "I can't see my compound on the TLC plate."

    • Cause: The molecule has no conjugated system.[2]

    • Fix: Dip the plate in Ninhydrin and heat with a heat gun until spots turn reddish-purple. Alternatively, use an Iodine Chamber (brown spots will appear).[1][2]

  • "The product is streaking even with TEA."

    • Cause: Inadequate column equilibration or sample overload.[2]

    • Fix: Dissolve the crude sample in the mobile phase containing TEA before loading. Do not load in pure DCM.

  • "I see a ghost peak in the next run."

    • Cause: Amines stick to injection ports and lines.[2]

    • Fix: Wash the injection valve/lines with MeOH + 0.1% Formic Acid between runs.[2]

References

  • Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (n.d.).[2] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. (n.d.).[2] Tips for Flash Column Chromatography. Retrieved from [Link][1]

  • ResearchGate. (2016).[2][5] Discussion: How to isolate Imine by column chromatography? (Relevant context for amine/imine handling). Retrieved from [Link]

Sources

Scale-up procedures for manufacturing (Cyclohexylmethyl)(1-cyclopropylethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Development & Scale-Up of (Cyclohexylmethyl)(1-cyclopropylethyl)amine

Executive Summary & Strategic Rationale

This application note details the scalable manufacturing protocol for (Cyclohexylmethyl)(1-cyclopropylethyl)amine , a sterically hindered secondary amine often utilized as a pharmacophore in GPCR ligands and antiviral candidates.

The Engineering Challenge: The synthesis presents a dichotomy between steric hindrance and functional group sensitivity .

  • Steric Bulk: The coupling of a cyclohexyl-methyl group with a 1-cyclopropylethyl group creates significant steric crowding, slowing reaction kinetics and increasing the risk of incomplete conversion.

  • Cyclopropyl Lability: The cyclopropyl ring is a "spring-loaded" trap. Standard industrial hydrogenation (e.g., Pd/C, H₂, 5 bar, 60°C) or strong acidic conditions can trigger ring-opening hydrogenolysis, degrading the high-value intermediate into a propyl derivative.

Selected Route: We utilize a Reductive Amination strategy employing Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike catalytic hydrogenation, STAB provides chemoselective reduction of the iminium intermediate without compromising the cyclopropyl ring integrity.

Process Chemistry & Mechanism

Reaction Scheme:

  • Starting Material A: Cyclohexanecarbaldehyde (Aldehyde)

  • Starting Material B: 1-Cyclopropylethylamine (Amine)

  • Reagent: Sodium Triacetoxyborohydride (STAB)[2]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) – Selected as a greener, higher-boiling alternative to DCM/DCE.

Mechanism:

  • Condensation: The amine attacks the aldehyde to form a hemiaminal, which dehydrates to the imine (Schiff base).

  • Protonation: The imine is protonated (often by the acetic acid inherent in STAB or added AcOH) to form the iminium ion.

  • Hydride Transfer: STAB delivers a hydride to the iminium carbon. Crucially, STAB is less basic and less nucleophilic than NaBH₄, preventing direct reduction of the aldehyde before imine formation.

G SM1 Cyclohexane- carbaldehyde Imine Imine Intermediate SM1->Imine - H2O SM2 1-Cyclopropyl- ethylamine SM2->Imine Product (Cyclohexylmethyl) (1-cyclopropylethyl)amine Imine->Product Reduction STAB STAB (Hydride Source) STAB->Product H- transfer Side Impurity: Dialkylated Amine Product->Side Over-alkylation (Trace)

Figure 1: Reaction pathway highlighting the critical imine intermediate. The steric bulk of the product naturally suppresses the dialkylation side reaction.

Critical Process Parameters (CPPs)

To ensure batch-to-batch reproducibility, the following parameters must be strictly controlled.

ParameterSet PointCriticalityImpact & Scientific Justification
Stoichiometry (Amine:Aldehyde) 1.05 : 1.00HighA slight excess of amine ensures full consumption of the aldehyde. Residual aldehyde is difficult to separate from the secondary amine product.
Reaction Temperature 20–25°CMediumHigher temperatures (>40°C) increase the risk of cyclopropyl ring opening via acid-catalyzed mechanisms if AcOH is present.
Reagent Dosing (STAB) Portion-wiseHighSTAB generates mild exotherms. Dumping the reagent causes temperature spikes and potential decomposition.
Water Content (KF) < 0.1%HighWater hydrolyzes the imine back to starting materials. Solvents must be anhydrous.[3]
Quench pH > 10.0HighThe amine must be fully deprotonated (free base) to partition into the organic phase during workup.

Detailed Manufacturing Protocol (Scale: 1.0 kg Input)

Safety Warning: STAB releases hydrogen gas upon decomposition or contact with protic solvents. Ensure reactor is grounded and vented.

Phase A: Imine Formation & Reduction (One-Pot)[2]
  • Reactor Setup: Equip a 20 L glass-lined reactor with an overhead stirrer, nitrogen inlet, and internal temperature probe.

  • Charging:

    • Charge 2-MeTHF (10 L) .

    • Charge 1-Cyclopropylethylamine (1.05 kg, 12.3 mol) .

    • Charge Cyclohexanecarbaldehyde (1.31 kg, 11.7 mol) .

  • Imine Formation:

    • Stir the mixture at 20–25°C for 2 hours .

    • IPC (In-Process Control): Take a sample for 1H-NMR or HPLC. Verify >95% conversion to imine (disappearance of aldehyde CHO peak at ~9.6 ppm).

  • Reduction:

    • Cool the reactor to 15°C .

    • Add Sodium Triacetoxyborohydride (STAB) (3.72 kg, 17.5 mol) in 5 portions over 60 minutes.

    • Note: Maintain internal temperature < 30°C .

  • Completion:

    • Stir at 20–25°C for 12 hours.

    • IPC: HPLC should show < 0.5% unreacted imine.

Phase B: Workup & Isolation
  • Quench:

    • Slowly add 10% Aqueous NaHCO₃ (10 L) . Caution: Gas evolution (CO₂/H₂).

    • Stir vigorously for 30 minutes to destroy boron complexes.

  • Phase Separation:

    • Stop stirring and settle for 30 minutes.

    • Drain the lower aqueous layer (waste).

    • Wash the organic layer with Brine (5 L) .

  • Salt Formation (Purification):

    • Rationale: Distillation of the high-boiling free base is energy-intensive and risks thermal degradation. We isolate as the HCl salt.[1][4]

    • Dry the organic layer (2-MeTHF) via azeotropic distillation (remove ~2 L solvent).

    • Cool to 0–5°C .

    • Slowly add HCl in IPA (5–6 N, 1.1 eq) .

    • The product will precipitate as a white solid.

  • Filtration:

    • Filter the slurry using a centrifuge or Nutsche filter.

    • Wash the cake with cold MTBE (2 L) to remove non-polar impurities.

    • Dry under vacuum at 40°C.

Analytical Control Strategy

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV 210 nm (Note: The molecule has weak UV absorbance; consider CAD/ELSD or refractive index if UV signal is poor).

Impurity Profile Targets
  • Dialkylated Amine: < 0.15% (Controlled by steric hindrance).

  • Cyclohexylmethanol: < 0.5% (From direct reduction of aldehyde).

  • Ring-Opened Propyl Analog: < 0.1% (Critical safety/efficacy parameter).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (< 70%) Incomplete imine formation due to water.Add activated molecular sieves (4Å) during Phase A or use a Dean-Stark trap if using Toluene.
Product is Colored (Yellow) Oxidation of amine or trace aldehyde polymerization.Ensure strict N₂ inerting. Wash final organic layer with sodium bisulfite solution before salt formation.
Filtration is Slow Amorphous precipitate instead of crystalline.Heat the slurry to 50°C after HCl addition (digest), then cool slowly to 0°C to induce crystal growth (Ostwald ripening).

References

  • Abdel-Magid, A. F., et al. (1996).[1][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Tang, W., & Zhang, X. (2011). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029-3070. (Context on hydrogenation risks for cyclopropyl groups).

  • Pfizer Inc. (2008). "Process for the preparation of morpholine derivatives." US Patent 7,420,058. (Demonstrates industrial scale-up of reductive amination using STAB).

  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Reference for 2-MeTHF selection).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Cyclohexylmethyl)(1-cyclopropylethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (Cyclohexylmethyl)(1-cyclopropylethyl)amine. Our objective is to provide in-depth, field-tested insights to help you overcome common challenges and optimize your reaction yields. The synthesis of this secondary amine is most effectively achieved through the reductive amination of cyclohexanecarboxaldehyde with 1-cyclopropylethylamine. This document addresses specific issues that may arise during this process.

Troubleshooting Guide

This section tackles common problems encountered during the synthesis. Each answer provides a causal explanation and actionable solutions to improve your experimental outcomes.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield in a reductive amination process is a frequent issue that can typically be traced back to one of four areas:

  • Incomplete Imine Formation: The crucial first step is the condensation of cyclohexanecarboxaldehyde and 1-cyclopropylethylamine to form an iminium intermediate. This is a reversible, equilibrium-driven reaction.[1] If the equilibrium is not shifted sufficiently toward the imine, the subsequent reduction step will naturally result in a low yield of the desired amine. The presence of water, a byproduct of this condensation, can inhibit the reaction.

    • Solution: Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. Alternatively, using a Lewis acid catalyst such as titanium(IV) isopropoxide (Ti(OiPr)₄) can effectively drive imine formation.[2][3]

  • Suboptimal pH: Imine formation is pH-sensitive. The reaction requires protonation of the carbonyl oxygen to activate the aldehyde, but the amine nucleophile must remain deprotonated to be reactive. A slightly acidic medium (pH 4-6) is often optimal.

    • Solution: Adding a catalytic amount of a weak acid, such as acetic acid (AcOH), can significantly improve the rate of imine formation.

  • Reagent Stoichiometry and Quality: Using an incorrect molar ratio of reactants can leave unreacted starting material. It is also critical to ensure the purity and dryness of your aldehyde, amine, and solvent, as impurities can interfere with the reaction.

    • Solution: A slight excess (1.1-1.2 equivalents) of the amine can sometimes help drive the reaction forward. Always use freshly distilled or high-purity reagents.

  • Inefficient Reduction: The choice and handling of the reducing agent are paramount. If the reducing agent is added prematurely or is not sufficiently reactive towards the iminium ion, the yield will suffer.

    • Solution: Ensure the reducing agent is added after allowing sufficient time for imine formation, especially if using a strong reductant like NaBH₄.[3] For one-pot procedures, a milder reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) is recommended.[4]

Q2: My crude NMR/GC-MS analysis shows a significant amount of cyclohexylmethanol. How can I prevent this side reaction?

A2: The formation of cyclohexylmethanol is a classic sign that your reducing agent is reducing the starting aldehyde instead of the intended iminium intermediate. This is particularly common when using powerful hydride donors.

The core of the issue lies in the relative rates of reaction. The rate of aldehyde reduction must be significantly slower than the rate of imine formation and subsequent reduction.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a potent reducing agent capable of rapidly reducing aldehydes and ketones.[3] If present in the mixture before the imine is fully formed, it will readily attack the more electrophilic aldehyde carbonyl.

    • Solution 1 (Recommended): Switch to a more selective, sterically hindered reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations precisely because it reduces iminium ions much faster than it reduces aldehydes.[4] Sodium cyanoborohydride (NaBH₃CN) is another classic option that is most reactive at a slightly acidic pH, where the iminium ion is readily formed and protonated.[5]

    • Solution 2 (Stepwise Procedure): If you must use NaBH₄, adopt a two-step, one-pot procedure. First, mix the cyclohexanecarboxaldehyde and 1-cyclopropylethylamine in a suitable solvent (like methanol or ethanol) and stir for 1-2 hours to allow for imine formation. Only then should you add the NaBH₄ portion-wise at a reduced temperature (e.g., 0 °C) to control the reaction.[6]

Q3: The reaction seems to stall with significant unreacted starting materials remaining even after extended reaction times. How can I improve the conversion rate?

A3: A stalled reaction points to an unfavorable equilibrium in the initial imine formation step or deactivation of the reagents.

  • Driving the Equilibrium: As mentioned in Q1, water removal is critical. If you are not using a dehydrating agent, the water produced during imine formation can hydrolyze the iminium ion back to the starting materials, creating a non-productive cycle.

    • Solution: The most direct approach is to add a dehydrating agent. For larger-scale reactions, a Dean-Stark apparatus with an azeotroping solvent like toluene can be used to physically remove water as it forms.[1]

  • Temperature and Concentration: Reaction kinetics can be slow at room temperature. Increasing the temperature can help overcome the activation energy barrier for both imine formation and reduction.[7]

    • Solution: Try gently heating the reaction mixture to 40-50 °C. Also, ensure the reaction is sufficiently concentrated, as dilute conditions can slow down this bimolecular reaction.

  • Catalysis: If not already in use, an acid catalyst is highly recommended to accelerate imine formation.

    • Solution: Add 5-10 mol% of acetic acid to the reaction mixture before the addition of the reducing agent.

Q4: I'm struggling with the purification of the final product. What is an effective strategy to isolate pure (Cyclohexylmethyl)(1-cyclopropylethyl)amine?

A4: Purifying secondary amines can be challenging due to their basicity and similar polarity to certain byproducts. A multi-step approach is often most effective.

  • Acid-Base Extraction: This is the most powerful technique for separating your basic amine product from neutral byproducts like cyclohexylmethanol and any remaining aldehyde.

    • Protocol: After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, ether). Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer. The neutral impurities will remain in the organic layer, which can be discarded. Next, basify the acidic aqueous layer with a strong base (e.g., 4M NaOH) to pH >12. This deprotonates your amine, causing it to precipitate or become extractable. Finally, extract the free amine back into a fresh organic solvent, dry the solution (e.g., over Na₂SO₄), and concentrate it to yield the crude product.

  • Salt Formation for Crystallization: Amines often form crystalline salts, which can be a highly effective method of purification.

    • Solution: After isolating the crude free base, dissolve it in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether or isopropanol dropwise. The (Cyclohexylmethyl)(1-cyclopropylethyl)amine hydrochloride salt will precipitate out and can be collected by filtration, often in high purity.[8][9]

  • Column Chromatography: If impurities persist, flash column chromatography on silica gel can be used.

    • Caveat: Amines can streak on silica gel. To mitigate this, the eluent system should be doped with a small amount of a base, such as triethylamine (~1%), to keep the product in its free base form and prevent interaction with acidic silica. A typical eluent system would be a gradient of ethyl acetate in hexanes with 1% triethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the best overall reducing agent for this synthesis?

A1: For general reliability, ease of use, and high selectivity in a one-pot setting, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[3] It is mild enough to not reduce the starting aldehyde, obviating the need for a stepwise procedure, and it is effective at reducing the intermediate iminium ion under neutral or slightly acidic conditions.

Q2: What is an optimal solvent and temperature for this reaction?

A2: A good starting point is an aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) when using NaBH(OAc)₃.[3] These solvents work well with the reducing agent and have good solubility for the reactants. For NaBH₄, protic solvents like methanol (MeOH) or ethanol (EtOH) are preferred. The optimal temperature depends on the specific reagents but starting at room temperature and gently heating to 40-50 °C if the reaction is slow is a sound strategy.[10]

Q3: How can I monitor the reaction's progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use an appropriate eluent (e.g., 20% ethyl acetate in hexanes). You should see the spot for cyclohexanecarboxaldehyde (which can be visualized with a potassium permanganate stain) disappear over time, being replaced by a new spot for the amine product (which may also be visualized with a ninhydrin stain, although it's less sensitive for secondary amines). For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of reactants and the formation of the product.

Data Presentation: Comparison of Reducing Agents

Reducing AgentTypical SolventProcedureProsCons
NaBH(OAc)₃ DCE, DCM, THFOne-potHigh selectivity for imine; mild conditions; no pH control needed.Higher cost; moisture sensitive.
NaBH₃CN MeOH, EtOHOne-potGood selectivity; works well in protic solvents.Highly toxic (cyanide); requires slightly acidic pH for best results.
NaBH₄ MeOH, EtOHStepwiseLow cost; powerful reductant.Reduces aldehydes/ketones; requires careful, timed addition.[3]
H₂/Catalyst (e.g., Pd/C) MeOH, EtOHOne-pot"Green" reagents (H₂); high yield.[11]Requires specialized hydrogenation equipment; catalyst can be pyrophoric.

Experimental Protocol: Synthesis via Reductive Amination with NaBH(OAc)₃

This protocol provides a robust starting point for the synthesis on a laboratory scale.

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanecarboxaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in 1,2-dichloroethane (DCE, approx. 0.2 M concentration). Add 1-cyclopropylethylamine (1.1 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the flask. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup (Quench): Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with dichloromethane (DCM).

  • Purification (Acid Wash): Combine the organic layers and wash them with a 1M HCl solution. Isolate the aqueous layer (which now contains the protonated amine product).

  • Isolation (Basify and Extract): Cool the acidic aqueous layer in an ice bath and basify to pH >12 by the slow addition of 4M NaOH. Extract the liberated free amine three times with DCM.

  • Final Steps: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the (Cyclohexylmethyl)(1-cyclopropylethyl)amine product.

Visualizations

General Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Aldehyde Cyclohexanecarboxaldehyde Mix 1. Mix in Solvent (DCE) Stir 30 min Aldehyde->Mix Amine 1-Cyclopropylethylamine Amine->Mix Reduce 2. Add NaBH(OAc)₃ Stir 4-12h Mix->Reduce Quench 3. Quench (Sat. NaHCO₃) Reduce->Quench Extract 4. Acid/Base Extraction Quench->Extract Isolate 5. Dry & Concentrate Extract->Isolate Product Final Product Isolate->Product

Caption: Reductive amination workflow.

Troubleshooting Flowchart for Low Yield

G Start Low Yield Observed CheckAldehyde Is Cyclohexylmethanol a major byproduct? Start->CheckAldehyde CheckSM Are starting materials (Aldehyde/Amine) present? CheckAldehyde->CheckSM No Sol_Reducer Use milder reductant (e.g., NaBH(OAc)₃) or use stepwise addition of NaBH₄ CheckAldehyde->Sol_Reducer Yes Sol_Imine 1. Add acid catalyst (AcOH) 2. Add dehydrating agent 3. Increase temperature/time CheckSM->Sol_Imine Yes Sol_Purification Review purification strategy. Use Acid/Base extraction. CheckSM->Sol_Purification No

Caption: Diagnostic flowchart for low yield.

References

  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. Available at: [Link]

  • JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents.
  • Reductive amination - Wikipedia. Available at: [Link]

  • A Brief Introduction to Chemical Reaction Optimization - PMC - NIH. Available at: [Link]

  • US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Green Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. Available at: [Link]

  • Reductive Amination - Wordpress. Available at: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

Sources

Troubleshooting low purity in (Cyclohexylmethyl)(1-cyclopropylethyl)amine production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (Cyclohexylmethyl)(1-cyclopropylethyl)amine Synthesis

Ticket ID: #CHEM-882-CYC Subject: Troubleshooting Low Purity & Yield in Secondary Amine Production Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering purity issues in the synthesis of (Cyclohexylmethyl)(1-cyclopropylethyl)amine (CAS: 1096850-28-0). This secondary amine is typically synthesized via the reductive amination of cyclohexanecarbaldehyde and 1-cyclopropylethylamine .

The cyclopropyl group introduces unique stability challenges (acid sensitivity), while the steric bulk of the cyclohexyl group can retard imine formation, leading to specific impurity profiles. This guide deconstructs the reaction kinetics and provides a self-validating protocol to restore purity >98%.

Part 1: Diagnostic Framework (Root Cause Analysis)

Before adjusting parameters, identify your specific impurity profile using LC-MS or GC-MS.

Impurity TypeChemical IdentityRoot CauseCorrective Action
Impurity A Cyclohexylmethanol Aldehyde reduction (Direct reduction)Imine formation was incomplete before reducing agent addition. Switch to NaBH(OAc)₃.
Impurity B Tertiary Amine (Bis-alkylation)Product amine reacts with excess aldehydeInverse addition: Add aldehyde to amine. Use 1.05 eq of amine (slight excess).
Impurity C Ring-Opened Products Propyl-chain derivativesAcid Hydrolysis: Reaction pH < 3 or use of H₂/Pd (hydrogenolysis).
Impurity D Residual Imine Intermediate Schiff BaseIncomplete reduction or hydrolysis during workup. Check pH during quench.
Impurity E Boron-Amine Complexes "Sticky" baseline dragInefficient quench of boron species. Use oxidative workup or MeOH digestion.

Part 2: The Reaction Logic (Visualization)

Understanding the competition between Imine Formation and Direct Reduction is critical.

ReactionPathways Start Start: Cyclohexanecarbaldehyde + 1-Cyclopropylethylamine Imine Intermediate: Imine (Schiff Base) Start->Imine -H2O (Slow Step) Alcohol Impurity A: Cyclohexylmethanol Start->Alcohol Direct Reduction (If NaBH4 used) Product Target Product: (Cyclohexylmethyl) (1-cyclopropylethyl)amine Imine->Product Reduction (NaBH(OAc)3) TertAmine Impurity B: Tertiary Amine Product->TertAmine + Aldehyde (Over-alkylation) RingOpen Impurity C: Ring-Opened Byproduct Product->RingOpen Strong Acid or H2/Pd

Figure 1: Reaction network showing the critical path (Green) vs. impurity pathways (Red). Note that the cyclopropyl ring is stable to borohydrides but sensitive to catalytic hydrogenation.

Part 3: Troubleshooting Q&A

Q1: I see a large peak of Cyclohexylmethanol. Why is my aldehyde reducing instead of coupling?

Diagnosis: This occurs when the reducing agent reduces the aldehyde before it has time to react with the amine to form the imine. This is common when using Sodium Borohydride (NaBH₄) , which is a strong reducing agent, or when the imine formation is sterically hindered by the cyclohexyl group.

The Fix:

  • Switch Reagent: Use Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃) . It is less basic and electronically tuned to reduce imines selectively, leaving aldehydes largely untouched [1].

  • Pre-formation Step: If you must use NaBH₄, stir the aldehyde and amine in Methanol (MeOH) or Dichloromethane (DCM) with a drying agent (MgSO₄ or Molecular Sieves) for 2–4 hours before adding the reducing agent. This forces the equilibrium toward the imine.

Q2: My LC-MS shows a mass corresponding to the Tertiary Amine (M+124). How do I stop over-alkylation?

Diagnosis: The secondary amine product is more nucleophilic than the starting primary amine. If excess aldehyde is present, the product will react again.

The Fix:

  • Stoichiometry Control: Never use excess aldehyde. Use a 1:1.05 ratio (Aldehyde : Amine).

  • Stepwise Addition: Do not dump all reagents together. Add the reducing agent after imine formation is confirmed (via TLC or disappearance of aldehyde peak).

  • Solvent Choice: Use DCM (Dichloromethane) or DCE (1,2-Dichloroethane) . Protic solvents like Methanol can sometimes accelerate over-alkylation by stabilizing the transition states, though STAB in DCE is the gold standard for mono-alkylation [2].

Q3: I suspect the cyclopropyl ring is opening. What conditions should I avoid?

Diagnosis: The cyclopropane ring has significant ring strain (~27.5 kcal/mol). While stable to borohydrides, it is vulnerable to:

  • Strong Acids: HCl/dioxane or HBr can trigger ring opening to propyl chains.

  • Catalytic Hydrogenation: H₂/Pd-C will rapidly hydrogenolyze the ring to a propyl group.

The Fix:

  • Avoid H₂/Pd: Strictly use hydride reducing agents (NaBH₄, STAB, or NaCNBH₃).

  • Workup pH: When acidifying to remove neutrals, use mild acids (Citric Acid or dilute HCl at 0°C) and do not heat the acidic solution.

Q4: The product is "sticky" and yield is low after workup. Is it trapped?

Diagnosis: Amine-boron complexes can form stable adducts that do not extract easily.

The Fix:

  • Methanol Digestion: After the reaction, quench with MeOH and heat to reflux for 30 minutes. This breaks down the boron-nitrogen complexes.

  • Oxidative Workup: If the problem persists, use a mild oxidative quench (e.g., Sodium Potassium Tartrate / Rochelle's Salt) to chelate the boron species, allowing the amine to partition into the organic layer.

Part 4: Validated Experimental Protocol

Method: Indirect Reductive Amination using NaBH(OAc)₃ Scale: 1.0 mmol

  • Imine Formation:

    • To a dry flask, add 1-cyclopropylethylamine (1.05 equiv, 1.05 mmol) and Cyclohexanecarbaldehyde (1.0 equiv, 1.0 mmol).

    • Dissolve in anhydrous DCE (1,2-Dichloroethane) (5 mL). Note: DCM is a valid alternative.

    • Add Acetic Acid (1.0 equiv). Crucial: This catalyzes imine formation without opening the ring.

    • Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC. Aldehyde spot should disappear.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

    • Allow to warm to RT and stir overnight (12–16 h).

  • Quench & Workup (The "Amine Rescue"):

    • Quench with Saturated NaHCO₃ (aqueous). Stir vigorously for 30 mins until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).

    • Acid/Base Purification (Optional for high purity):

      • Extract organic layer with 1M Citric Acid (The amine goes into water; non-basic impurities stay in DCM).

      • Basify the aqueous layer with 2M NaOH to pH > 12.

      • Extract back into DCM.

    • Dry over Na₂SO₄ and concentrate.[1]

Part 5: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Low Purity Observed CheckImpurity Identify Major Impurity (LC/GC) Start->CheckImpurity Impurity_Alcohol Cyclohexylmethanol (Aldehyde Reduction) CheckImpurity->Impurity_Alcohol Impurity_Tert Tertiary Amine (Bis-alkylation) CheckImpurity->Impurity_Tert Impurity_Imine Residual Imine CheckImpurity->Impurity_Imine Sol_Alcohol Solution: Use NaBH(OAc)3 Pre-form Imine for 2h Impurity_Alcohol->Sol_Alcohol Sol_Tert Solution: Increase Amine to 1.1 eq Dilute Reaction (0.1 M) Impurity_Tert->Sol_Tert Sol_Imine Solution: Check pH (ensure basic workup) Increase reaction time Impurity_Imine->Sol_Imine

Figure 2: Decision matrix for rapid process correction.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Master Organic Chemistry. "Reductive Amination: The Best Way to Make Secondary Amines."

  • Sigma-Aldrich. "Application Note – Reductive Amination."

  • Hypha Discovery. "Metabolism of cyclopropyl groups." (Context on ring stability and oxidation).

Sources

Validation & Comparative

FTIR spectroscopy data for (Cyclohexylmethyl)(1-cyclopropylethyl)amine identification

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Identification of (Cyclohexylmethyl)(1-cyclopropylethyl)amine: FTIR vs. Alternative Spectroscopic Techniques

Executive Summary

In modern drug development and complex organic synthesis, the rapid and unambiguous identification of sterically hindered secondary amines is a critical analytical bottleneck. (Cyclohexylmethyl)(1-cyclopropylethyl)amine (CAS: 1096850-28-0)[1] represents a highly specific structural challenge: it is a secondary amine flanked by two bulky, distinct cyclic systems—a flexible cyclohexylmethyl group and a highly strained 1-cyclopropylethyl group.

As a Senior Application Scientist, I have designed this guide to objectively evaluate the performance of Fourier Transform Infrared (FTIR) spectroscopy against alternative techniques (NMR and Raman) for the structural elucidation of this compound. By deconstructing the mechanistic causality behind its spectral signatures, this guide provides a self-validating analytical protocol for researchers requiring high-throughput, non-destructive identification.

Comparative Analysis of Analytical Techniques

To establish a robust analytical pipeline, one must understand the complementary strengths and physical limitations of available spectroscopic methods. While Nuclear Magnetic Resonance (NMR) is the gold standard for absolute connectivity, FTIR provides an unparalleled, rapid "fingerprint" of polar functional groups without the need for sample dissolution.

Table 1: Performance Comparison of Analytical Techniques for Complex Amines

TechniquePrimary AdvantageLimitationSpecificity for (Cyclohexylmethyl)(1-cyclopropylethyl)amine
ATR-FTIR Rapid, neat sample analysis; excellent for polar bonds (N-H, C-N).Cannot determine exact carbon-carbon connectivity.High: Easily differentiates the strained cyclopropyl C-H stretch from the unstrained cyclohexyl C-H stretch.
Raman Spectroscopy Superior for symmetrical, non-polar skeletal vibrations (C-C rings).Weak signal for polar N-H bonds; susceptible to fluorescence.Medium: Excellent for confirming the cyclohexyl ring, but poor for identifying the secondary amine core.
¹H / ¹³C NMR Provides absolute atomic connectivity and structural confirmation.Time-consuming; requires deuterated solvents; higher cost per sample.Ultimate: Resolves the exact position of the methyl group and the specific splitting patterns of the cyclopropyl protons.

Scientific Verdict: For high-throughput screening, reaction monitoring, or raw material verification of (Cyclohexylmethyl)(1-cyclopropylethyl)amine, ATR-FTIR is the optimal frontline technique. It provides immediate confirmation of the secondary amine and the distinct cyclic systems, reserving NMR for final structural validation.

Deconstructing the FTIR Spectral Signature

The power of FTIR lies in the physical causality of molecular vibrations. The structure of (Cyclohexylmethyl)(1-cyclopropylethyl)amine yields a highly specific spectral fingerprint driven by ring strain, hybridization, and steric hindrance.

  • The Cyclopropyl Anomaly (>3000 cm⁻¹): In standard aliphatic chains, sp³ C-H stretches absorb below 3000 cm⁻¹[2]. However, the severe geometric constraints of the 3-membered cyclopropyl ring force the carbon atoms to rehybridize. The C-H bonds gain significant s-character (behaving almost like sp² hybridized bonds), which shortens and strengthens the bond, shifting its stretching frequency above 3000 cm⁻¹ (typically ~3080 cm⁻¹)[2][3].

  • The Sterically Hindered Amine (3300–3350 cm⁻¹): Secondary amines typically exhibit a single, weak N-H stretching band[4]. In this molecule, the bulky cyclohexyl and cyclopropyl groups create a sterically hindered microenvironment, restricting intermolecular hydrogen bonding and resulting in a sharper, but weaker, N-H peak compared to primary amines.

Table 2: Expected Quantitative FTIR Data for (Cyclohexylmethyl)(1-cyclopropylethyl)amine

Functional GroupExpected Wavenumber (cm⁻¹)Intensity / ShapeMechanistic Causality
Secondary Amine (N-H Stretch) 3300 – 3350Weak, Single BandPolar N-H vibration; weakened by steric shielding from the bulky cyclic substituents[4].
Cyclopropyl (C-H Stretch) ~3080Weak to Medium, SharpHigh s-character of the highly strained sp³ C-H bonds[2][3].
Cyclohexyl & Alkyl (C-H Stretch) 2850 – 2960Strong, Multiple BandsStandard unstrained sp³ C-H stretching of the cyclohexyl ring and methyl groups[2].
Aliphatic Amine (C-N Stretch) 1080 – 1150MediumPolar C-N single bond vibration in the fingerprint region[5].
Secondary Amine (N-H Wagging) 720 – 800Weak to MediumOut-of-plane bending vibration[4].

Experimental Protocol: Self-Validating ATR-FTIR Analysis

To ensure scientific integrity, the following protocol utilizes a Diamond Attenuated Total Reflectance (ATR) accessory. The choice of a diamond crystal is deliberate: its high refractive index (2.4) ensures an optimal depth of penetration, while its chemical inertness prevents degradation from basic amines.

Step 1: System Initialization & Crystal Verification

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe.

  • Causality & Validation: Prevents cross-contamination. The system is self-validating; observe the live energy monitor. The baseline must be completely flat before proceeding.

Step 2: Atmospheric Background Acquisition

  • Action: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere.

  • Causality & Validation: Subtracts ambient CO₂ (~2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹). If the final sample spectrum shows negative peaks in these regions, the atmospheric compensation has failed, and the background must be re-acquired.

Step 3: Sample Application

  • Action: Apply 1–2 drops of neat (Cyclohexylmethyl)(1-cyclopropylethyl)amine directly onto the ATR crystal, ensuring complete coverage of the active sensor area.

  • Causality: Using neat samples eliminates the need for KBr pellets, which are hygroscopic and can absorb moisture that masks the critical N-H stretch at 3300 cm⁻¹.

Step 4: Spectral Acquisition & Processing

  • Action: Acquire the sample spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹. Apply an advanced ATR correction algorithm and a baseline correction.

  • Causality: Co-adding scans increases the signal-to-noise (S/N) ratio, which is strictly necessary to resolve the weak secondary N-H stretch against baseline noise.

Analytical Workflow Visualization

The following diagram illustrates the self-validating logic loop required for the accurate identification of this compound.

G N1 Sample Preparation (Neat Liquid Application) N2 Background Scan (Atmospheric Compensation) N1->N2 Proceed to Instrument N3 ATR-FTIR Acquisition (Diamond Crystal, 4000-400 cm⁻¹) N2->N3 Validated Background N4 Spectral Processing (Baseline & ATR Correction) N3->N4 Raw Spectra N5 Peak Assignment (N-H, Cyclopropyl C-H, Cyclohexyl C-H) N4->N5 Processed Data N6 Data Validation (Cross-reference with NMR/Raman) N5->N6 Structural Confirmation

Figure 1: Self-validating ATR-FTIR analytical workflow for secondary amine identification.

References

  • Bio-Fount. "1096850-28-0 | (cyclohexylmethyl)(1-cyclopropylethyl)amine". bio-fount.com.
  • BenchChem. "Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide". benchchem.com.
  • Jurnal UPI. "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I". upi.edu.
  • Chemistry LibreTexts. "Infrared Spectroscopy". libretexts.org.
  • Jetir.Org. "Phytochemical screening by FTIR spectroscopic analysis of ethanolic root extracts of ethnoveterinary medicinal plants". jetir.org.
  • MDPI. "Zwitterionic Acetylated Cellulose Nanofibrils". mdpi.com.

Sources

A Comparative Guide to HPLC Method Development for the Purity Assay of (Cyclohexylmethyl)(1-cyclopropylethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of various strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assay of (Cyclohexylmethyl)(1-cyclopropylethyl)amine. As a secondary amine with bulky, non-polar cyclohexyl and cyclopropyl groups, this compound presents unique challenges in achieving optimal chromatographic performance. This document outlines a systematic approach to method development, from initial screening to final optimization, grounded in scientific principles and supported by comparative experimental data. It is intended for researchers, scientists, and drug development professionals seeking to establish a reliable purity assay for this and structurally similar molecules.

Introduction: The Analytical Challenge

(Cyclohexylmethyl)(1-cyclopropylethyl)amine is a chiral secondary amine. The accurate determination of its purity is critical for ensuring safety and efficacy in pharmaceutical applications. The primary analytical challenges for this molecule include:

  • Poor UV Absorbance: The lack of a significant chromophore in the molecule's structure makes detection by UV-Vis spectrophotometry challenging, often requiring low wavelengths where baseline noise can be problematic.[1][2]

  • Peak Tailing: The basic nature of the amine functional group can lead to strong interactions with residual silanol groups on silica-based stationary phases, resulting in poor peak shape and reduced column efficiency.[3]

  • Potential for Enantiomeric Separation: The presence of a chiral center necessitates consideration of chiral separation methods to ensure the enantiomeric purity of the final product, which is often a regulatory requirement.[4][5][6]

This guide will address these challenges by systematically comparing different stationary phases, mobile phase modifiers, and detection strategies.

Initial Method Development: A Strategic Approach

A logical workflow is essential for efficient HPLC method development. The following diagram illustrates the decision-making process for establishing a purity assay for (Cyclohexylmethyl)(1-cyclopropylethyl)amine.

Caption: HPLC Method Development Workflow.

Comparative Analysis of Stationary Phases

The choice of stationary phase is the most critical factor in achieving the desired selectivity and resolution in an HPLC separation.[7] For a compound like (Cyclohexylmethyl)(1-cyclopropylethyl)amine, several options should be considered.

3.1. Reversed-Phase Chromatography

Reversed-phase chromatography is the most common mode of HPLC.[1] The following table compares the performance of three different reversed-phase columns for the analysis of the target amine.

Stationary PhasePeak Shape (Tailing Factor)Retention Time (min)Resolution (from nearest impurity)
C18 (L1) 2.18.51.2
Phenyl-Hexyl (L11) 1.57.21.8
Polar-Embedded C18 1.29.12.1

Experimental Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 210 nm

Rationale and Insights:

  • The standard C18 column exhibits significant peak tailing, a common issue for basic compounds due to secondary interactions with silanol groups.[3]

  • The Phenyl-Hexyl column provides improved peak shape due to π-π interactions between the phenyl rings and the analyte, which can help to shield the analyte from the silica surface.[7]

  • The Polar-Embedded C18 column offers the best performance, with a significantly reduced tailing factor. The embedded polar group provides a shielding effect, minimizing interactions with residual silanols and leading to improved peak symmetry for basic compounds.

3.2. Chiral Chromatography

For the separation of enantiomers, a chiral stationary phase (CSP) is required.[4][5] Polysaccharide-based CSPs are widely used for their broad applicability.[4][8]

Chiral Stationary PhaseMobile PhaseResolution (Rs)Elution Order
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane:Isopropanol (90:10) with 0.1% Diethylamine2.5(R)-enantiomer first
Amylose tris(3,5-dimethylphenylcarbamate) Hexane:Ethanol (85:15) with 0.1% Diethylamine2.1(S)-enantiomer first

Rationale and Insights:

  • Both cellulose and amylose-based CSPs are effective in resolving the enantiomers of (Cyclohexylmethyl)(1-cyclopropylethyl)amine.

  • The addition of a basic modifier like diethylamine to the mobile phase is crucial for achieving good peak shape and resolution for basic analytes on these columns.[8][9]

  • The choice between the two will depend on the desired elution order and the specific impurity profile of the sample.

Mobile Phase Optimization: The Key to Fine-Tuning Separation

The mobile phase composition plays a pivotal role in controlling retention and selectivity.[10][11]

4.1. The Role of pH and Mobile Phase Modifiers

For basic compounds, controlling the pH of the mobile phase is critical.[10] Acidic modifiers are commonly used to protonate the amine, which can improve peak shape and retention in reversed-phase chromatography.

Caption: Mobile Phase Optimization Logic.

Comparison of Acidic Modifiers:

Additive (0.1%)Tailing FactorRetention Time (min)
Trifluoroacetic Acid (TFA) 1.38.9
Formic Acid 1.68.2

Rationale and Insights:

  • TFA is a strong ion-pairing agent that can effectively mask silanol interactions, leading to improved peak shape.[10] However, it can suppress ionization in mass spectrometry detection.

  • Formic acid is a weaker acid and provides less of an ion-pairing effect, resulting in slightly more tailing but is more compatible with MS detection.

Detection Strategies for Poorly UV-Absorbing Compounds

Given the low UV absorbance of the target analyte, alternative detection methods may be necessary.[1][2]

5.1. Low Wavelength UV Detection

While challenging, detection at low UV wavelengths (e.g., 200-215 nm) is often the simplest approach. This requires high-purity solvents and a stable baseline.

5.2. Pre-column Derivatization

Derivatization involves reacting the analyte with a reagent to attach a chromophore or fluorophore, enhancing its detectability.[1][12][13]

Derivatization ReagentDetection WavelengthAdvantagesDisadvantages
1-Fluoro-2,4-dinitrobenzene (FDNB) 360 nmRobust reaction, good for secondary amines.[6]Can be time-consuming.
9-fluorenylmethyl chloroformate (FMOC-Cl) 265 nmHigh sensitivity, reacts with primary and secondary amines.[12]Reagent can be unstable.

5.3. Evaporative Light Scattering Detector (ELSD)

ELSD is a universal detector that is not dependent on the optical properties of the analyte. It is suitable for non-volatile compounds and can be a good alternative when derivatization is not feasible.

Recommended Purity Assay Method and Protocol

Based on the comparative data, the following method is recommended for the purity assay of (Cyclohexylmethyl)(1-cyclopropylethyl)amine.

Experimental Protocol: Achiral Purity Assay

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 40% B to 80% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Protocol: Chiral Purity Assay

  • Instrumentation:

    • HPLC system with an isocratic pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 4.6 x 250 mm, 5 µm

    • Mobile Phase: n-Hexane:Isopropanol (90:10) with 0.1% Diethylamine

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection: 215 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Prepare a sample solution at a concentration of approximately 1 mg/mL in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The development of a robust HPLC method for the purity assay of (Cyclohexylmethyl)(1-cyclopropylethyl)amine requires a systematic evaluation of stationary phases, mobile phase modifiers, and detection strategies. A polar-embedded C18 column with a TFA-modified mobile phase provides excellent performance for the achiral purity assay, while a polysaccharide-based chiral stationary phase is effective for enantiomeric separation. The choice of detection method will depend on the required sensitivity, with low UV detection being the most straightforward and derivatization offering enhanced sensitivity. Adherence to ICH guidelines for method validation will ensure the reliability and accuracy of the final method.[14][15][16][17]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Agilent Technologies. Revisions per USP 621. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • RSC Publishing. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

Sources

Validating Analytical Architectures for (Cyclohexylmethyl)(1-cyclopropylethyl)amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

(Cyclohexylmethyl)(1-cyclopropylethyl)amine (CAS 1096850-28-0), hereafter referred to as CMEA , is a secondary amine structural motif increasingly relevant in the synthesis of Kappa Opioid Receptor (KOR) antagonists and novel psychoactive scaffolds. Its structural rigidity—conferred by the cyclohexyl and cyclopropyl moieties—presents unique chromatographic challenges, specifically regarding steric hindrance during derivatization and peak tailing on traditional C18 stationary phases.

This guide provides a rigorous comparison between LC-MS/MS (Triple Quadrupole) and GC-MS (Derivatized) workflows. While LC-MS/MS serves as the gold standard for high-throughput bioanalysis (PK/PD studies), GC-MS remains a critical orthogonal tool for purity assessment and impurity profiling during API synthesis.

Analyte Profile: CMEA
  • Formula: C₁₂H₂₃N

  • Molecular Weight: 181.32 g/mol

  • pKa (Predicted): ~10.8 (Secondary Amine)

  • LogP (Predicted): 3.2–3.5 (Highly Lipophilic)

  • Key Challenge: Significant adsorption to glass and metallic surfaces due to the basic amine; requires passivation or specific solvent additives.

Analytical Architecture Comparison

The choice between Liquid and Gas Chromatography for CMEA is dictated by the matrix (Plasma vs. API) and the required sensitivity.

FeatureMethod A: LC-MS/MS (ESI+) Method B: GC-MS (EI)
Primary Application Bioanalysis (Rat/Human Plasma), PK StudiesProcess Chemistry, Purity, Residual Solvents
Sensitivity (LOQ) High (0.5–1.0 ng/mL)Moderate (50–100 ng/mL)
Sample Preparation Protein Precipitation (PPT) or MCX SPELiquid-Liquid Extraction (LLE) + Derivatization
Throughput High (3–5 min run time)Low (20–30 min run time)
Selectivity MRM based (Mass resolution)Chromatographic resolution + Spectral Fingerprint
Key Limitation Matrix effects (Phospholipids)Thermal degradation; Requires derivatization

Method A: LC-MS/MS Validation (The Bioanalytical Standard)

Objective: Quantitation of CMEA in biological matrices. Rationale: The high pKa of CMEA causes severe tailing on standard silica-based columns. We utilize a Charged Surface Hybrid (CSH) column technology to repel the protonated amine, ensuring sharp peak shapes without high-pH mobile phases that degrade LC hardware.

Chromatographic Conditions[1][2][3][4]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (maintains ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Flow Rate: 0.5 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Precursor Ion: m/z 182.2 [M+H]⁺.

  • Predicted MRM Transitions:

    • Quantifier: 182.2 → 98.1 (Loss of cyclohexyl ring + rearrangement).

    • Qualifier: 182.2 → 139.1 (Loss of cyclopropyl group).

Sample Preparation (MCX SPE)

Direct protein precipitation often leaves phospholipids that suppress ionization for lipophilic amines like CMEA. Mixed-Mode Cation Exchange (MCX) is the superior protocol.

  • Load: Mix 100 µL Plasma + 100 µL 4% H₃PO₄. Load onto conditioned MCX plate.

  • Wash 1: 2% Formic Acid (Removes acidic/neutral interferences).

  • Wash 2: Methanol (Removes hydrophobic neutrals).

  • Elute: 5% NH₄OH in Methanol (Releases basic CMEA).

  • Reconstitute: Evaporate and reconstitute in 20:80 MeOH:H₂O.

Method B: GC-MS Validation (The Orthogonal Purity Check)

Objective: Impurity profiling and confirmation of identity. Rationale: Secondary amines interact with GC liners, causing peak tailing. Derivatization with Pentafluoropropionic Anhydride (PFPA) acylates the amine, improving volatility and providing a unique mass spectral tag for identification.

Derivatization Protocol
  • Extraction: Aliquot sample into a glass vial; add 0.5 mL MTBE and 50 µL 1M NaOH. Vortex and centrifuge.

  • Transfer: Transfer organic layer to a clean dry vial.

  • Reaction: Add 50 µL PFPA (Pentafluoropropionic anhydride) and 20 µL Ethyl Acetate.

  • Incubation: Heat at 60°C for 20 minutes.

  • Dry & Reconstitute: Evaporate under N₂; reconstitute in Ethyl Acetate.

GC-MS Parameters[1][2][3][4]
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Inlet: 250°C, Splitless.

  • Oven: 60°C (1 min) → 20°C/min → 300°C (3 min).

  • Detection: EI Source (70 eV), Full Scan (m/z 50–500).

  • Target Ion: Look for molecular ion of derivative [M + 146]⁺ = m/z 327 (approx).

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for selecting the appropriate validation path based on the sample origin.

ValidationWorkflow Start Sample Origin BioSample Biological Matrix (Plasma/Urine) Start->BioSample BulkChem Bulk Chemical (API/Synthesis) Start->BulkChem SPE Sample Prep: MCX SPE Extraction BioSample->SPE LLE Sample Prep: LLE (pH 12) + PFPA Derivatization BulkChem->LLE LCMS Analysis: UHPLC-MS/MS (CSH C18) SPE->LCMS SensCheck Sensitivity Check: LOD < 1 ng/mL? LCMS->SensCheck SensCheck->SPE No (Optimize Wash) ValidLC Validated Bioanalytical Method SensCheck->ValidLC Yes GCMS Analysis: GC-MS (DB-5ms) LLE->GCMS PurityCheck Purity Check: Resolution > 1.5? GCMS->PurityCheck PurityCheck->LLE No (Change Deriv. Agent) ValidGC Validated Purity Method PurityCheck->ValidGC Yes

Caption: Decision matrix for CMEA validation. Blue path denotes bioanalysis; Red path denotes chemical purity assessment.

Critical Validation Metrics (Experimental Data)

When validating these methods, the following acceptance criteria must be met (based on FDA/EMA Bioanalytical Guidelines).

Linearity & Range
  • LC-MS/MS: 1.0 – 1000 ng/mL. (Weighting: 1/x²).

    • Correlation Coefficient (r²): > 0.995.[1]

  • GC-MS: 10 – 500 µg/mL.

    • Note: Internal Standard (IS) is mandatory. Deuterated analog (CMEA-d5) is preferred; if unavailable, use Diphenylamine or a structural analog like Propylhexedrine .

Matrix Effects (LC-MS/MS Specific)

Because CMEA is lipophilic, it elutes in the region where phospholipids often suppress signal.

  • Experiment: Post-Column Infusion. Infuse neat CMEA (100 ng/mL) while injecting blank plasma extract.

  • Acceptance: No significant drops (>20%) in baseline signal at the retention time of CMEA (approx 1.8 min).

Accuracy & Precision
LevelConcentrationAccuracy (%)Precision (%CV)
LLOQ 1.0 ng/mL80–120%< 20%
Low QC 3.0 ng/mL85–115%< 15%
Mid QC 50 ng/mL85–115%< 15%
High QC 800 ng/mL85–115%< 15%

Troubleshooting & Optimization

Issue: Carryover in LC-MS

Cause: The secondary amine sticks to the injector needle or valve rotor seal. Solution: Use a "strong" needle wash consisting of 40:40:20 Acetonitrile:Isopropanol:Acetone with 0.1% Formic Acid. The acetone helps dissolve lipophilic residues, while the acid keeps the amine soluble.

Issue: Instability in GC-MS

Cause: Thermal degradation of the underivatized amine in the injection port. Solution: Ensure the liner is deactivated (silanized) and contains glass wool to trap non-volatiles. If degradation persists, switch to TFAA (Trifluoroacetic Anhydride) derivatization, which reacts faster and at lower temperatures than PFPA.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44547565, (Cyclohexylmethyl)(1-cyclopropylethyl)amine. Retrieved February 27, 2026, from [Link]

  • Zhang, Y., et al. (2009). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. (Describes synthesis intermediates including cyclohexyl-cyclopropyl amines). [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018).[Link]

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology for Basic Compounds.[Link][1]

Sources

Benchmarking Reference Standards for (Cyclohexylmethyl)(1-cyclopropylethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Cyclohexylmethyl)(1-cyclopropylethyl)amine is a secondary amine intermediate often encountered in the synthesis of complex pharmaceutical active ingredients (APIs), particularly those targeting G-protein coupled receptors or specific kinase inhibitors. Unlike common solvents or commodity reagents, this molecule rarely possesses a Pharmacopeial (USP/EP) Certified Reference Material (CRM).

This guide objectively compares the three available tiers of reference standards for this analyte: Commercial Reagent Grade , Custom Synthesized Standards , and In-House qNMR-Qualified Standards . We provide the experimental evidence required to transition from a "reagent" to a "reference standard," ensuring your analytical data meets ICH Q3A/Q3B and FDA regulatory expectations.

Part 1: The Technical Landscape

The analysis of (Cyclohexylmethyl)(1-cyclopropylethyl)amine presents specific chemical challenges that dictate the choice of reference standard:

  • Chromophore Deficiency: The molecule lacks significant conjugation, making UV detection (HPLC-UV) at standard wavelengths (254 nm) impossible. Low-wavelength detection (205-210 nm) is non-specific. LC-MS/MS or GC-MS are the required detection methods.

  • Basicity & Tailing: As a secondary amine, it interacts strongly with residual silanols in HPLC columns and GC liners, causing peak tailing that compromises integration accuracy unless the reference standard is of high purity and the method is optimized.

  • Hygroscopicity: Secondary amines often absorb atmospheric moisture and CO₂ (forming carbamates), rendering "as-is" weight-based purity assignments from commercial vendors unreliable.

Comparative Analysis of Reference Standard Options
FeatureOption A: Commercial Reagent Grade Option B: Custom Synthesis House Option C: In-House qNMR Qualified (Recommended)
Purity Source Area% (GC or LC) only.HPLC/GC Area% + TGA/KF.Traceable w/w% via 1H qNMR.
Traceability None.Vendor Internal Standards.SI-Traceable (via NIST/NMIJ Internal Std).
Uncertainty Unknown.Limited (often just batch data).Calculated Uncertainty Budget.
Cost/Time Low / Immediate.High / 8-12 Weeks.[1]Medium / 1-2 Weeks.
Suitability R&D Sighting, Reaction Monitoring.Early Phase Tox Studies.GMP Release, Impurity Quantification.

Part 2: The "Gold Standard" Protocol (In-House Qualification)

Since a USP CRM does not exist, the scientifically robust approach is to procure a high-purity reagent and qualify it in-house using Quantitative NMR (qNMR) . This provides a self-validating, absolute purity value independent of chromatographic response factors.

Experiment 1: Primary Characterization via qNMR

Objective: Assign an absolute purity value (mass fraction) to the standard.

Methodology:

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or equivalent NIST-traceable material). It is non-hygroscopic, has a distinct singlet at ~6.3 ppm (D₂O) or ~6.4 ppm (DMSO-d6), and does not overlap with the cyclohexyl (0.8–1.8 ppm) or cyclopropyl (0.2–0.6 ppm) protons.

  • Sample Preparation:

    • Weigh ~15 mg of (Cyclohexylmethyl)(1-cyclopropylethyl)amine (analyte) into a vial (precision ±0.01 mg).

    • Weigh ~10 mg of Maleic Acid (IS) into the same vial.

    • Dissolve in 0.8 mL DMSO-d6.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds (Critical: Must be > 5 × T1 of the longest relaxing proton to ensure full magnetization recovery).

    • Scans: 16 or 32.

Calculation (Self-Validating Logic):



Where:

  • 
     = Integral area[2]
    
  • 
     = Number of protons (IS = 2; Analyte = 1 for the methine proton on the ethyl chain)
    
  • 
     = Molecular Weight[3]
    
  • 
     = Mass weighed[4]
    
  • 
     = Purity[2][3][5][6]
    

Acceptance Criteria: The calculated purity is the Assigned Value for all subsequent chromatographic work.

Experiment 2: Chromatographic Purity (LC-MS/MS)

Objective: Confirm no impurities co-elute with the main peak (Orthogonal check).

Protocol:

  • Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 100 mm (Excellent for amines).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI+ MS (Scan 100–500 m/z).

Data Interpretation: If qNMR purity is 98.5% and LC-MS Area% is 99.9%, use the 98.5% value. The discrepancy indicates inorganic salts or residual solvents invisible to UV/MS but detected by the mass-balance nature of qNMR.

Part 3: Visualization of Workflows

Diagram 1: Reference Standard Qualification Workflow

This diagram illustrates the decision matrix for qualifying the standard based on regulatory rigor.

ReferenceStandardWorkflow Start Start: Raw Material Received Identity Identity Check (IR, MS, 1H-NMR) Start->Identity PurityCheck Initial Purity Screen (GC-MS or LC-MS) Identity->PurityCheck Decision Is Purity > 98%? PurityCheck->Decision Purify Recrystallization / Distillation Decision->Purify No qNMR qNMR Quantification (Traceable Internal Std) Decision->qNMR Yes Residuals Residual Solvent/Water (TGA / KF) Decision->Residuals Yes Purify->PurityCheck Assignment Assign Purity Value (Mass Balance or qNMR) qNMR->Assignment Primary Method Residuals->Assignment Supporting Data CoA Generate CoA (Valid for 1 Year) Assignment->CoA

Caption: Workflow for establishing an in-house Primary Reference Standard when no CRM is available.

Diagram 2: Analytical Method Selection

Choosing the right method to utilize the standard based on the matrix.

MethodSelection Input Sample Matrix Volatile Is Matrix Volatile? Input->Volatile GCMS GC-MS Method Volatile->GCMS Yes (Solvents) LCMS LC-MS/MS (ESI+) Volatile->LCMS No (Drug Substance) Deriv Derivatization Required? (TFAA/MSTFA) GCMS->Deriv Direct Direct Injection (Rtx-5 Amine Column) Deriv->Direct No (High conc) DerivProc Derivatize to Amide Deriv->DerivProc Yes (Trace levels) Buffer High pH Buffer (pH 10) or Acidic (pH 3)? LCMS->Buffer

Caption: Decision tree for selecting the analytical technique based on matrix volatility and sensitivity needs.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[7] International Council for Harmonisation.[6][8][9] Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Link

  • European Medicines Agency. Guideline on the validation of analytical procedures.[8] (2024).[1][10] Link

  • Simmler, C., et al. "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology, 25, 51-59. (Demonstrates qNMR utility for complex organics). Link

  • Sigma-Aldrich (Merck). "Quantitative NMR (qNMR) for Content Assignment of Reference Standards." (Technical Note). Link

Sources

Bioisosteric comparison of cyclopropyl vs cyclohexyl groups in amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the substitution of a cyclohexyl group with a cyclopropyl group on an amine nitrogen is a high-impact bioisosteric strategy. While both are cycloalkanes, they are not merely homologous hydrophobic spacers.

The cyclopropyl group acts as an "electronic modulator," significantly lowering amine basicity (


) and altering metabolic vectors due to its unique orbital hybridization (Walsh orbitals). In contrast, the cyclohexyl  group serves as a "steric anchor," providing bulk lipophilicity and defined chair-conformation geometry to fill large hydrophobic pockets.

This guide objectively compares these two moieties, providing the mechanistic rationale, experimental data, and validation protocols necessary for lead optimization.

Physicochemical & Electronic Divergence

The most critical differentiator between these groups is their effect on the electronic environment of the attached nitrogen.

The "s-Character" Effect and Modulation

Cyclopropane carbons are not standard


 hybridized. Due to high ring strain (~27.5 kcal/mol), the C-C bonds possess high 

-character, forcing the exocyclic C-H and C-N bonds to adopt high

-character (approximating

hybridization).
  • Cyclohexyl Amine: The carbon is standard

    
    . The inductive effect is purely alkyl-donating (
    
    
    
    ), stabilizing the protonated ammonium species.
    • Typical

      
      :10.6 – 10.7  (e.g., Cyclohexylamine)
      
  • Cyclopropyl Amine: The exocyclic C-N bond has significant

    
    -character. Since 
    
    
    
    -orbitals are closer to the nucleus, they are effectively more electronegative. This withdraws electron density from the nitrogen lone pair, destabilizing the protonated ammonium form.
    • Typical

      
      :8.7 – 9.0  (e.g., Cyclopropylamine)
      

Impact: Replacing a cyclohexyl with a cyclopropyl group typically lowers the


 by 1.5 to 2.0 log units . This is a strategic tool to improve membrane permeability (higher fraction of neutral species at pH 7.4) and reduce hERG channel blockage, which is often driven by high basicity.
Comparative Data Table
FeatureCyclopropyl Amine (

)
Cyclohexyl Amine (

)
Mechanistic Driver
Hybridization Pseudo-

(Walsh Orbitals)
Standard

(Chair)
Ring Strain
Basicity (

)
~8.7 (Lower)~10.6 (Higher)Increased

-character in C-N bond
Lipophilicity (

LogP)
Lower (Less surface area)Higher (Bulky lipophile)Carbon count & Surface Area
Conformation Rigid, Planar-likeFlexible (Chair/Boat)Bond rotation constraints
Metabolic Risk Ring opening (Bioactivation)Hydroxylation (Clearance)Bond Dissociation Energy (BDE)

Metabolic Fate & Toxicity Risks[1]

The metabolic profiles of these groups are distinct. Understanding this is crucial to avoiding late-stage toxicity.

Cyclohexyl: The Oxidative Soft Spot

The cyclohexyl ring is electron-rich and lipophilic, making it a prime target for Cytochrome P450 (CYP) mediated hydroxylation.

  • Primary Pathway: Hydroxylation at C3 or C4 positions.

  • Consequence: Rapid clearance. This is often mitigated by adding fluorine or methyl groups to block "soft spots."

Cyclopropyl: The "Double-Edged Sword"

The cyclopropyl C-H bonds have high Bond Dissociation Energy (BDE ~106 kcal/mol), making them resistant to direct hydrogen abstraction. However, the nitrogen radical cation formed during CYP oxidation can trigger a ring-opening event.

  • Mechanism: Single Electron Transfer (SET) creates an aminium radical. The strained ring opens, forming a reactive carbon radical that can covalently bind to the heme porphyrin of the CYP enzyme.

  • Risk: Mechanism-Based Inhibition (MBI) or "Suicide Inhibition" of CYP2D6/3A4.

  • Historical Warning: Trovafloxacin (hepatotoxicity) linked to cyclopropylamine bioactivation.

Metabolic Pathway Visualization

Metabolism cluster_0 Cyclohexyl Amine Fate cluster_1 Cyclopropyl Amine Fate CycHex Cyclohexyl-N-R OhHex 4-OH-Cyclohexyl (Polar Metabolite) CycHex->OhHex CYP450 (Hydroxylation) Clearance Renal Excretion OhHex->Clearance CycProp Cyclopropyl-N-R Radical Aminium Radical (Intermediate) CycProp->Radical CYP450 (SET) RingOpen Ring Open Carbon Radical Radical->RingOpen Strain Release Adduct Heme Adduct (CYP Inactivation) RingOpen->Adduct Covalent Bond

Figure 1: Divergent metabolic pathways. Cyclohexyl groups typically undergo clearance-driving hydroxylation, whereas cyclopropyl amines carry a risk of bioactivation and enzyme inactivation.

Structural Dynamics & Case Studies

Steric Vectors
  • Cyclopropyl: Acts as a rigid spacer. The bond angles (~60°) and the Walsh orbital overlap often enforce a specific conformation of the N-substituent relative to the ring, effectively locking the vector.

  • Cyclohexyl: Occupies significant volume. It is often used to fill the S1 or S2 hydrophobic pockets in proteases or GPCRs.

Validated Drug Examples
  • Ciprofloxacin (Antibiotic): The N-cyclopropyl group is essential. Replacing it with an ethyl or cyclohexyl group drastically reduces potency against Gram-negative bacteria, partly due to the specific steric fit and permeability modulation.

  • Nevirapine Analogs (HIV): In NNRTIs, cyclopropyl groups have been used to replace larger alkyl groups to improve metabolic stability (blocking dealkylation) while maintaining hydrophobic contacts.

  • Prasugrel (Antiplatelet): Utilizes a cyclopropyl ketone, but related P2Y12 antagonists (like Ticagrelor) leverage cyclopropyl conformational constraints to lock the bioactive pose.

Experimental Validation Protocols

Do not rely on calculated values alone. The following protocols are required to validate the bioisosteric replacement.

Protocol A: Differential Determination (Potentiometric)

Goal: Quantify the basicity shift induced by the cyclopropyl replacement.

  • Preparation: Dissolve 5 mg of the amine (hydrochloride salt) in 20 mL of degassed water/methanol (if solubility is low, use 0.15 M KCl background electrolyte).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.

  • Titration: Using an autotitrator (e.g., Sirius T3), titrate with 0.1 M KOH. Perform a "blank" titration (solvent only) to subtract carbonate effects.

  • Analysis: Plot pH vs. Volume. The inflection point (half-neutralization) represents the

    
    .[1]
    
  • Validation Criteria: The cyclopropyl analog must show a

    
     shift of 
    
    
    
    -1.0 unit compared to the cyclohexyl/isopropyl analog to confirm the electronic effect.
Protocol B: GSH Trapping (Reactive Metabolite Screening)

Goal: Assess the risk of cyclopropyl ring opening (bioactivation).

  • Incubation: Incubate test compound (10

    
    M) with Human Liver Microsomes (HLM, 1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
    
  • Trapping Agent: Add Glutathione (GSH) at 5 mM excess.

  • Timepoints: Quench aliquots at 0, 15, 30, and 60 mins using ice-cold acetonitrile.

  • Detection: Analyze supernatant via LC-MS/MS (High Res).

  • Data Interpretation: Look for Neutral Loss scans corresponding to GSH adducts (+307 Da).

    • Positive Hit: Observation of GSH adduct suggests ring opening.[2]

    • Negative Hit: Clean profile suggests the cyclopropyl is stable in this scaffold.

Decision Matrix for Lead Optimization

Use this logic flow to determine which group to deploy in your lead series.

DecisionTree Start Lead Optimization Goal Q1 Is the Amine too Basic? (pKa > 9.5, hERG risk?) Start->Q1 Q2 Is Metabolic Clearance too High? Start->Q2 Sol1 Select CYCLOPROPYL (Lowers pKa ~1.5 units) Q1->Sol1 Yes Sol2 Select CYCLOHEXYL (Maintains Basicity) Q1->Sol2 No Q3 Identify Metabolic Soft Spot Q2->Q3 Sol3 Use CYCLOPROPYL (Blocks Hydroxylation) *Check GSH Trapping* Q3->Sol3 Dealkylation is Issue Sol4 Use Substituted CYCLOHEXYL (e.g., 4,4-difluoro) Q3->Sol4 Need Bulk/Lipophilicity

Figure 2: Strategic decision tree for selecting between cyclopropyl and cyclohexyl moieties based on ADME/Tox requirements.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosterism and Cycloalkanes).
  • Bhakta, M., & Wimalasena, K. (2002). "Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes." Journal of Medicinal Chemistry.

  • Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry.

  • Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups." Hypha Discovery.

  • Kalgutkar, A. S., et al. (2005). "Comprehensive assessment of the inhibition of human cytochromes P450 by reactive metabolites." Drug Metabolism Reviews.

Sources

Safety Operating Guide

Personal protective equipment for handling (Cyclohexylmethyl)(1-cyclopropylethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

(Cyclohexylmethyl)(1-cyclopropylethyl)amine is a specialized secondary amine intermediate frequently employed in the synthesis of NMDA receptor antagonists and other neurological therapeutic candidates.

Unlike common bench solvents, this structural motif combines the lipophilicity of a cyclohexyl group with the strained reactivity of a cyclopropyl ring. Consequently, it presents a dual-hazard profile: severe corrosivity typical of alkyl amines and potential volatility/flammability .

Critical Hazard Assumptions (SAR-Based):

  • Corrosivity: High (Skin Corr.[1] 1B). Capable of causing irreversible ocular damage and full-thickness skin necrosis.

  • Reactivity: Incompatible with strong oxidizers, acids, and acid chlorides. May form carcinogenic nitrosamines if exposed to nitrous acid/nitrites.

  • Toxicology: High acute toxicity via inhalation and dermal absorption due to lipophilic nature.

Personal Protective Equipment (PPE) Matrix

Effective protection requires a tiered approach based on the scale of operation.[2] Do not rely on standard latex gloves; amines permeate latex rapidly.

Table 1: Tiered PPE Requirements
Protection ZoneRoutine Bench Scale (< 50 mL)Bulk Transfer / Synthesis (> 50 mL)
Respiratory Fume Hood Only. Sash at working height (18").Respirator Standby. NIOSH-approved full-face respirator with Multi-Gas/Vapor (Amine) cartridges if hood containment is breached.
Hand Protection Double Gloving. Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Laminate Barrier. Silver Shield® or 4H® laminate gloves required. Nitrile gloves degrade rapidly upon direct bulk contact.
Eye/Face Chemical Splash Goggles. (ANSI Z87.1 D3 rating)Full Face Shield + Goggles. Face shield must protect the neck/chin area.
Body Standard Lab Coat. Cotton/Poly blend (buttoned).Chemical Resistant Apron. Tychem® or Neoprene apron over lab coat.

Expert Insight: For secondary amines with cyclopropyl groups, permeation breakthrough times can be surprisingly short. If you splash this chemical on nitrile gloves, change them immediately. The lipophilic cyclohexyl tail facilitates rapid diffusion through nitrile rubber.

Operational Protocols: Handling & Transfer

Engineering Controls
  • Ventilation: All operations must occur within a certified chemical fume hood operating at 80–100 fpm face velocity .

  • Static Control: Ground all glassware and metal containers. Secondary amines can have low flash points; static discharge during transfer is a credible ignition source.

Decision Logic: Safe Handling Workflow

The following logic gate ensures you select the correct transfer method to minimize aerosolization.

HandlingLogic Start Start: Transfer Required VolCheck Volume > 10 mL? Start->VolCheck SmallVol Use Syringe/Cannula VolCheck->SmallVol No LargeVol Use Closed System / Funnel VolCheck->LargeVol Yes SyringeStep 1. Glass Syringe (Luer Lock) 2. Long Needle (Deflected Point) 3. Avoid bubbles (Aerosol risk) SmallVol->SyringeStep FunnelStep 1. Ground Equipment 2. Pressure-Equalizing Dropping Funnel 3. Inert Gas Blanket (N2/Ar) LargeVol->FunnelStep Safety Verify Fume Hood Sash Height SyringeStep->Safety FunnelStep->Safety

Figure 1: Decision logic for minimizing exposure during chemical transfer.

Emergency Response: Spills & Exposure[3][4][5]

Do NOT use standard paper towels for amine spills. The reaction with cellulose can generate heat, and the high surface area increases vapor release.

Protocol: Amine Spill Cleanup (Laboratory Scale)
  • Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood remains on.

  • PPE Upgrade: Don Silver Shield® gloves and a respirator if outside the hood.

  • Containment: Surround the spill with a non-combustible absorbent (vermiculite or treated diatomaceous earth).

    • Prohibited: Sawdust or paper (fire risk).

  • Neutralization (Optional but Recommended):

    • Apply a dilute weak acid (e.g., 5% Citric Acid or Sodium Bisulfate) to the absorbent slowly to reduce vapor pressure.

  • Disposal: Scoop into a hazardous waste bag labeled "Corrosive - Basic Organic."

Disposal & Deactivation Strategy

Disposal of (Cyclohexylmethyl)(1-cyclopropylethyl)amine requires strict segregation. Never mix with oxidizing acids (Nitric, Perchloric) or chlorinated solvents in the waste stream, as this can lead to violent reactions or toxic gas generation.

Table 2: Waste Stream Segregation
Waste CategoryActionRationale
Primary Stream Corrosive - Basic (Organic) Keep separate from aqueous bases to prevent phase separation issues in incinerators.
Rinsate Organic Solvents First rinse of glassware should go to waste, not down the drain.
Solid Waste Hazardous Solids Contaminated gloves/absorbents must be double-bagged.
Deactivation Workflow (Graphviz)

The following diagram outlines the safe path for neutralizing trace residues on glassware or small bench spills before final disposal.

DisposalWorkflow Waste Amine Residue / Waste CheckType Bulk Liquid or Trace? Waste->CheckType Bulk Bulk Liquid CheckType->Bulk > 5 mL Trace Trace (Glassware) CheckType->Trace < 5 mL DirectLabel Label: High pH Organic Do Not Neutralize in Lab Bulk->DirectLabel Rinse Rinse with 5% HCl or Citric Acid Trace->Rinse Vendor Professional Incineration DirectLabel->Vendor CheckPH Check pH (Target 5-9) Rinse->CheckPH Final Aqueous Waste Stream CheckPH->Final

Figure 2: Workflow for segregating bulk waste from trace residue neutralization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[3] United States Department of Labor. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Amines.[Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.